molecular formula C7H8BrNO B1341950 (5-Bromo-3-methylpyridin-2-YL)methanol CAS No. 245765-71-3

(5-Bromo-3-methylpyridin-2-YL)methanol

Cat. No.: B1341950
CAS No.: 245765-71-3
M. Wt: 202.05 g/mol
InChI Key: FVMSGXSGQKWTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-3-methylpyridin-2-YL)methanol is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-3-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMSGXSGQKWTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592855
Record name (5-Bromo-3-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245765-71-3
Record name (5-Bromo-3-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromo-3-methylpyridin-2-YL)methanol (CAS No. 245765-71-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-3-methylpyridin-2-YL)methanol is a key heterocyclic building block, primarily utilized as a crucial intermediate in the synthesis of advanced pharmaceutical agents. Its strategic importance is highlighted by its role in the production of 5-bromo-7-azaindole, a core fragment of the B-cell lymphoma-2 (Bcl-2) inhibitor Venetoclax (ABT-199). This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and the relevant biological context of this compound for professionals in drug discovery and development.

Physicochemical Properties

PropertyValue
CAS Number 245765-71-3
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Physical State Yellow to pale yellow oil/liquid
Purity Typically >97% (commercial sources)

Synthesis

A definitive, publicly available experimental protocol for the synthesis of this compound is scarce. However, based on established organic chemistry principles and synthetic routes for analogous pyridine derivatives, a plausible and efficient pathway involves the reduction of the corresponding carboxylic acid, 5-bromo-3-methylpicolinic acid.

Plausible Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-amino-3-methyl-5-bromopyridine, leading to the formation of 5-bromo-3-methylpicolinic acid, which is then reduced to the target alcohol.

Synthetic Pathway A 2-Amino-3-methyl-5-bromopyridine B 5-Bromo-3-methylpicolinonitrile A->B  Sandmeyer Reaction (NaNO₂, H₂SO₄, CuCN) C 5-Bromo-3-methylpicolinic acid (CAS 886365-43-1) B->C  Hydrolysis (e.g., NaOH, H₂O, heat) D This compound (CAS 245765-71-3) C->D  Reduction (e.g., BH₃·THF)

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Reduction of 5-Bromo-3-methylpicolinic acid

This protocol is an inferred procedure based on standard laboratory practices for the reduction of pyridine carboxylic acids.

Materials:

  • 5-Bromo-3-methylpicolinic acid

  • Borane tetrahydrofuran complex solution (BH₃·THF, 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-3-methylpicolinic acid in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add the borane tetrahydrofuran complex solution dropwise to the stirred solution of the carboxylic acid, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess borane by the slow, dropwise addition of water or methanol at 0 °C.

  • Work-up: Add saturated aqueous sodium bicarbonate solution to the reaction mixture and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Role in Drug Development: An Intermediate for Venetoclax (ABT-199)

This compound does not possess known direct biological activity. Its significance lies in its utility as a precursor for the synthesis of 5-bromo-7-azaindole, a pivotal intermediate in the manufacturing of Venetoclax (ABT-199).

Drug_Development_Workflow cluster_0 Synthesis of Venetoclax Intermediate cluster_1 Active Pharmaceutical Ingredient (API) Synthesis cluster_2 Biological Target and Mechanism of Action A This compound B 5-Bromo-7-azaindole A->B Multi-step synthesis C Venetoclax (ABT-199) B->C Further synthetic modifications D Bcl-2 Protein C->D Selective Inhibition E Apoptosis Induction D->E Blocks anti-apoptotic function Bcl_2_Signaling_Pathway Venetoclax Venetoclax (ABT-199) Bcl2 Bcl-2 Venetoclax->Bcl2 Inhibits BIM BIM (Pro-apoptotic) Bcl2->BIM Sequesters BAX_BAK BAX/BAK BIM->BAX_BAK Activates Mitochondria Mitochondrial Outer Membrane Permeabilization BAX_BAK->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

(5-Bromo-3-methylpyridin-2-YL)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of (5-Bromo-3-methylpyridin-2-YL)methanol. Due to the limited publicly available information on this specific compound, this document focuses on its core molecular characteristics. General information on the utility of related compounds in research and development is also provided for context.

Core Molecular Data

The fundamental molecular information for this compound is summarized in the table below. This data is essential for any experimental design, including stoichiometric calculations in synthesis, and for analytical characterization.

PropertyValue
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
CAS Number 245765-71-3

Synthesis and Experimental Protocols

As of the latest literature review, specific, detailed experimental protocols for the synthesis of this compound are not widely published. However, the synthesis of structurally similar brominated pyridine derivatives often involves multi-step processes.

For context, a general synthetic strategy for creating complex pyridine derivatives is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. A publication on the synthesis of novel pyridine-based derivatives from 5-bromo-2-methylpyridin-3-amine highlights a general procedure where a bromo-pyridine compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base.[1] While this does not describe the synthesis of the target molecule of this guide, it illustrates a common and effective methodology in this area of synthetic chemistry.

Below is a generalized workflow illustrating a potential synthetic approach to a substituted pyridine, inspired by common cross-coupling methodologies.

G Generalized Synthetic Workflow for Pyridine Derivatives cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis & Final Product start_pyridine Bromo-methyl-pyridine Precursor reaction Palladium-Catalyzed Cross-Coupling Reaction start_pyridine->reaction start_reagent Coupling Partner (e.g., Boronic Acid) start_reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification analysis Spectroscopic Analysis (NMR, MS) purification->analysis final_product This compound (Target Molecule) analysis->final_product

A generalized workflow for the synthesis of substituted pyridine compounds.

Biological Activity and Signaling Pathways

There is currently no specific, publicly available data detailing the biological activity or associated signaling pathways for this compound. However, the broader class of brominated pyridines serves as crucial intermediates in the development of new therapeutic agents and agrochemicals. For instance, related compounds like 5-Bromo-2-cyano-3-methylpyridine are utilized in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2] These pyridine scaffolds are valuable in medicinal chemistry due to their ability to be chemically modified to interact with a wide range of biological targets.

Given the lack of specific data, a signaling pathway diagram for this compound cannot be provided at this time. Researchers working with this compound would likely need to conduct initial biological screenings to determine its potential effects and mechanisms of action.

References

Spectroscopic and Synthetic Profile of (5-Bromo-3-methylpyridin-2-YL)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield experimentally determined spectroscopic data for (5-Bromo-3-methylpyridin-2-YL)methanol. The data presented herein is predictive, based on established principles of spectroscopy and data from analogous compounds. The experimental protocols are proposed based on general synthetic methodologies for similar substituted pyridyl methanols.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following tables provide predicted data based on the analysis of structurally similar compounds. These predictions are intended to serve as a reference for researchers aiming to synthesize and characterize this molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3s1HH-6
~7.8s1HH-4
~4.7s2H-CH₂OH
~2.3s3H-CH₃
~5.0-6.0br s1H-OH

Solvent: CDCl₃. Predicted chemical shifts are approximate and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~158C-2
~148C-6
~139C-4
~132C-3
~118C-5
~63-CH₂OH
~18-CH₃

Solvent: CDCl₃. Predicted chemical shifts are approximate and may vary based on experimental conditions.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
201/203[M]⁺ (presence of Br isotopes)
183/185[M - H₂O]⁺
172/174[M - CHO]⁺
122[M - Br]⁺
93[M - Br - CHO]⁺

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) is expected for bromine-containing fragments.

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200 (broad)O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1600-1450C=C and C=N stretch (pyridine ring)
1050-1000C-O stretch (primary alcohol)
~600C-Br stretch

Proposed Experimental Protocols

The following protocols describe a plausible synthetic route to this compound and the subsequent acquisition of its spectroscopic data.

Synthesis and Purification of this compound

This proposed synthesis is a multi-step process starting from a commercially available precursor.

Step 1: Oxidation of 5-Bromo-2,3-dimethylpyridine

  • To a solution of 5-bromo-2,3-dimethylpyridine (1.0 eq) in a suitable solvent such as pyridine or a mixture of acetic acid and acetic anhydride, add a strong oxidizing agent like selenium dioxide (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove selenium metal.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude 5-bromo-3-methylpyridine-2-carbaldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Reduction of 5-Bromo-3-methylpyridine-2-carbaldehyde

  • Dissolve the purified 5-bromo-3-methylpyridine-2-carbaldehyde (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Further purify the product by recrystallization or column chromatography if necessary.

Acquisition of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software to assign chemical shifts, determine coupling constants, and integrate proton signals.

Mass Spectrometry (MS):

  • Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into a mass spectrometer, likely using an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the purified solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Alternatively, prepare a KBr pellet containing a small amount of the sample.

  • Scan the sample over the range of 4000-400 cm⁻¹ and analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Pathway Visualizations

The following diagrams illustrate the proposed synthetic workflow and a conceptual signaling pathway where such a molecule could be investigated.

G cluster_synthesis Synthetic Workflow cluster_characterization Spectroscopic Characterization start 5-Bromo-2,3-dimethylpyridine oxidation Oxidation (e.g., SeO₂) start->oxidation aldehyde 5-Bromo-3-methylpyridine-2-carbaldehyde oxidation->aldehyde reduction Reduction (e.g., NaBH₄) aldehyde->reduction product This compound reduction->product purification Purification (Column Chromatography/ Recrystallization) product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir

Caption: Proposed synthetic and characterization workflow for this compound.

G cluster_pathway Conceptual Signaling Pathway Investigation ligand This compound (Test Compound) receptor Target Receptor (e.g., Kinase, GPCR) ligand->receptor Binding/Modulation downstream Downstream Signaling Cascade receptor->downstream Activation/Inhibition cellular_response Cellular Response (e.g., Proliferation, Apoptosis) downstream->cellular_response

Caption: Conceptual diagram for investigating the biological activity of the title compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (5-Bromo-3-methylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (5-Bromo-3-methylpyridin-2-YL)methanol. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes spectral prediction methodologies and data from analogous structures to offer a comprehensive analytical profile. It also outlines a standardized experimental protocol for the acquisition of NMR data for this class of compounds and presents a typical workflow for NMR analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established NMR prediction algorithms and analysis of structurally similar pyridine derivatives. The numbering convention used for the assignments is shown in Figure 1.

Chemical structure of this compound with atom numbering

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H4~ 8.3d~ 2.0
H6~ 7.8d~ 2.0
CH₂~ 4.7s-
CH₃~ 2.4s-
OHVariable (broad s)--

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2~ 158
C3~ 135
C4~ 140
C5~ 120
C6~ 150
CH₂~ 65
CH₃~ 18

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Experimental Protocol for NMR Spectroscopy

This section details a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyridine-based compounds such as this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for pyridine derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD).[1][2] The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH).[2]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often included in commercially available deuterated solvents.[1]

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.[3]

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 to 64 scans are generally sufficient, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is typically adequate.

    • Temperature: Standard ambient probe temperature (e.g., 298 K).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 200 ppm is standard for most organic molecules.

3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing: Manually phase the transformed spectra to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to correct any remaining baseline distortions.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference.[1][2]

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

NMR Analysis Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a chemical compound, from initial sample preparation to final structure elucidation.

NMR_Workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Final Output A Compound Synthesis & Purification B Solvent Selection & Dissolution A->B C Transfer to NMR Tube B->C D Instrument Setup & Shimming C->D E 1H NMR Spectrum Acquisition D->E F 13C NMR Spectrum Acquisition D->F G 2D NMR (COSY, HSQC, HMBC) (Optional) E->G H Fourier Transform & Phasing F->H G->H I Baseline Correction & Referencing H->I J Peak Picking & Integration I->J K Spectral Interpretation J->K L Structure Elucidation / Confirmation K->L M Data Reporting & Archiving L->M

Caption: A flowchart illustrating the key stages of NMR analysis.

Signaling Pathways and Logical Relationships

For the analysis of a single, small molecule like this compound by NMR, the concept of "signaling pathways" is not directly applicable in the biological sense. However, the logical relationships in NMR data interpretation follow a clear path from the acquired spectra to the final structural assignment. The workflow diagram above illustrates this logical progression. The interpretation of the spectra relies on the fundamental principles of NMR, including chemical shift, spin-spin coupling, and integration, to deduce the connectivity of atoms within the molecule. For more complex molecules or mixtures, 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish correlations between protons, between carbons and their attached protons, and between protons and carbons over multiple bonds, respectively. This network of correlations provides the definitive evidence for the molecular structure.

References

Physical properties and appearance of (5-Bromo-3-methylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physical and chemical property data for the compound (5-Bromo-3-methylpyridin-2-YL)methanol. Intended for professionals in research and development, this document compiles essential information to facilitate its use as a chemical intermediate and building block in synthetic chemistry and drug discovery. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide primarily presents information obtained from chemical supplier databases. Further experimental validation of the properties outlined herein is recommended.

Chemical Identity and Physical Properties

This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring with a bromo, a methyl, and a hydroxymethyl group at positions 5, 3, and 2, respectively. This combination of functional groups makes it a valuable intermediate for introducing the 5-bromo-3-methylpyridin-2-yl moiety in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 245765-71-3[1][2]
Molecular Formula C₇H₈BrNO[3][4]
Molecular Weight 202.05 g/mol [2]
Appearance Light yellow solid or yellow to pale yellow oil[5]
Purity Typically ≥98%[2]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Note: There is conflicting information regarding the physical state of this compound. Some sources describe it as a solid, while others list it as an oil. This discrepancy may be due to the presence of impurities or different polymorphic forms.

Spectroscopic Data

While several chemical suppliers indicate the availability of spectroscopic data such as NMR, HPLC, and LC-MS for this compound, the actual spectra and detailed interpretation are not publicly available.[1] Researchers are advised to acquire these analytical data upon purchase or perform their own characterization to confirm the identity and purity of the material.

Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound could not be identified in the public domain. However, the synthesis of structurally related pyridine derivatives often involves multi-step sequences. A plausible synthetic approach could involve the following conceptual workflow:

G cluster_0 Conceptual Synthesis Workflow start Starting Material (e.g., Substituted Pyridine) step1 Functional Group Introduction/Modification start->step1 Reaction step2 Introduction of Hydroxymethyl Group step1->step2 Reaction product This compound step2->product Crude Product purification Purification (e.g., Chromatography) product->purification Purification

Caption: A generalized workflow for the synthesis of this compound.

This conceptual pathway highlights the general steps that would likely be involved in the synthesis. Researchers would need to develop a specific reaction scheme, select appropriate reagents and conditions, and optimize the process. The synthesis of related compounds, such as N-[5-bromo-2-methylpyridine-3-yl]acetamide, has been reported and may offer insights into suitable reaction conditions for modifications of the pyridine ring.[6]

Applications in Research and Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry and materials science. The presence of a bromine atom in this compound makes it an ideal substrate for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular scaffolds.

The hydroxymethyl group provides a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester. The methyl group can influence the steric and electronic properties of the molecule.

G cluster_1 Potential Research Applications start_node This compound app1 Pharmaceutical Synthesis start_node->app1 Intermediate app2 Agrochemical Development start_node->app2 Building Block app3 Materials Science start_node->app3 Precursor

Caption: Potential applications of this compound in various research fields.

Handling and Storage

Based on information for structurally similar compounds, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is recommended to store the compound in a tightly sealed container in a cool, dry place.

Conclusion

References

Navigating the Physicochemical Landscape of (5-Bromo-3-methylpyridin-2-YL)methanol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a molecule is a critical early step in the development pipeline. This in-depth technical guide provides a comprehensive overview of the solubility and stability of (5-Bromo-3-methylpyridin-2-YL)methanol, a substituted pyridine derivative of interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the methodologies to determine these crucial parameters, drawing upon established principles and data for structurally related compounds.

Physicochemical Properties: A Snapshot

A foundational understanding of a compound's properties is essential for anticipating its behavior. Key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₈BrNO[1][2]
Molecular Weight 202.05 g/mol [2]
CAS Number 245765-71-3[3]

Solubility Profile: From Qualitative Assessment to Quantitative Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A comprehensive solubility profile in various solvents is therefore indispensable.

Qualitative Solubility

Based on the structure, which includes a polar hydroxymethyl group and a pyridine ring, alongside a nonpolar bromomethylphenyl moiety, this compound is expected to exhibit solubility in a range of organic solvents. Qualitative assessments suggest solubility in solvents like methanol and chloroform.[4]

Quantitative Solubility Determination: Experimental Protocol

To obtain precise solubility data, a standardized experimental protocol such as the shake-flask method is recommended.[5][6] This method involves equilibrating an excess of the solid compound in a solvent of interest until a saturated solution is achieved.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures (e.g., 25 °C and 37 °C).[5]

Materials:

  • This compound

  • A selection of relevant solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol (PEG) 400)

  • Volumetric flasks and pipettes

  • Temperature-controlled orbital shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Validated analytical method (e.g., HPLC-UV, UPLC-MS)[5][7]

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of each solvent to ensure a solid phase remains at equilibrium.[5]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw a known volume of the supernatant.[5]

  • Filtration: Filter the supernatant through a suitable syringe filter to remove any undissolved particles, which is crucial to prevent overestimation of solubility.[5]

  • Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the samples using a validated analytical technique to determine the concentration.[5] A calibration curve prepared from standard solutions of known concentrations is used for quantification.[5]

  • Data Reporting: Express solubility in units such as mg/mL or g/L. The experiment should be performed in triplicate for each solvent to ensure reliability, with the mean and standard deviation reported.[5]

Diagram of the Shake-Flask Solubility Determination Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate in temperature- controlled shaker prep2->equil1 sample1 Collect supernatant equil1->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze via HPLC/UPLC sample3->sample4 sample5 Quantify using calibration curve sample4->sample5

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Forced Degradation Studies

Assessing the stability of a drug candidate is a non-negotiable aspect of pharmaceutical development, providing insights into its degradation pathways and informing storage conditions and shelf-life.[3] Forced degradation studies are a key tool in this assessment, deliberately exposing the compound to harsh conditions to accelerate degradation.[8][9][10]

Forced Degradation Experimental Protocol

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Stress Conditions:

  • Hydrolytic (Acidic, Basic, and Neutral):

    • Acidic: Treat a solution of the compound with an acid (e.g., 0.1 N to 1 N HCl) and heat if necessary.[11]

    • Basic: Treat a solution of the compound with a base (e.g., 0.1 N to 1 N NaOH) and heat if necessary.[11]

    • Neutral: Reflux a solution of the compound in water.

  • Oxidative: Treat a solution of the compound with an oxidizing agent (e.g., 3-30% H₂O₂).[11]

  • Photolytic: Expose the solid compound and a solution of the compound to UV and fluorescent light, as per ICH Q1B guidelines.[8][11]

  • Thermal (Dry Heat): Expose the solid compound to elevated temperatures (e.g., 70°C).[11]

Procedure:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition. A control sample, protected from stress, should be prepared in parallel.

  • Stress Application: Expose the samples to the defined stress conditions for a specified duration. The extent of degradation should ideally be in the range of 5-20%.[9]

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

  • Analysis: Analyze the stressed samples and the control sample using a stability-indicating analytical method, typically HPLC or UPLC, capable of separating the parent compound from any degradation products.[7][8]

  • Peak Purity and Mass Balance: Assess the purity of the parent peak in the stressed samples to ensure no co-eluting degradants. Calculate mass balance to account for all the material after degradation.[8]

Diagram of the Forced Degradation Study Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis stress1 Acid Hydrolysis analysis1 Develop Stability- Indicating Method (HPLC/UPLC) stress1->analysis1 stress2 Base Hydrolysis stress2->analysis1 stress3 Oxidation stress3->analysis1 stress4 Photolysis stress4->analysis1 stress5 Thermal stress5->analysis1 analysis2 Analyze Stressed Samples analysis1->analysis2 analysis3 Identify & Characterize Degradation Products analysis2->analysis3 analysis4 Assess Peak Purity & Mass Balance analysis2->analysis4 compound This compound compound->stress1 compound->stress2 compound->stress3 compound->stress4 compound->stress5

References

Navigating the Quality Landscape of (5-Bromo-3-methylpyridin-2-YL)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the purity and specifications of commercially available (5-Bromo-3-methylpyridin-2-YL)methanol (CAS No. 245765-71-3). This vital building block in pharmaceutical synthesis demands a thorough understanding of its quality attributes to ensure the reliability and reproducibility of research and development efforts.

Commercial Specifications

This compound is available from various chemical suppliers, typically with purity levels of 97% or higher. The compound is generally supplied as a liquid, ranging in color from yellow to pale yellow oil. It is crucial for researchers to procure a certificate of analysis (CoA) from the supplier to confirm the specific purity and physical properties of the batch being purchased.

ParameterTypical SpecificationSource(s)
CAS Number 245765-71-3[1][2]
Molecular Formula C₇H₈BrNO[1][2]
Molecular Weight 202.05 g/mol [1][2]
Appearance Yellow to pale yellow oil[3]
Purity (by HPLC/NMR) ≥ 97%[3]
Storage Conditions Inert atmosphere, 2-8°C[4]

Analytical Methodologies for Quality Control

The quality of this compound is primarily assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity and identifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is typically employed to assess the purity of this compound and to separate it from potential impurities. While a specific validated method for this compound is not publicly available, a representative protocol for similar pyridine derivatives can be adapted.

Representative HPLC Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid for mass spectrometry compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength, determined by the UV-Vis spectrum of the compound.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, to a known concentration (e.g., 1 mg/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for confirming the chemical structure of this compound. The spectra provide detailed information about the arrangement of protons and carbon atoms in the molecule.

Expected ¹H NMR Spectral Data (Illustrative):

  • Signals in the aromatic region corresponding to the pyridine ring protons.

  • A singlet corresponding to the methyl group protons.

  • A singlet or doublet corresponding to the methylene protons of the methanol group.

  • A broad singlet corresponding to the hydroxyl proton.

Expected ¹³C NMR Spectral Data (Illustrative):

  • Signals in the aromatic region for the carbon atoms of the pyridine ring.

  • A signal for the methyl carbon.

  • A signal for the methylene carbon of the methanol group.

Synthesis and Potential Impurities

A plausible synthetic route for this compound involves the reduction of the corresponding carboxylic acid or aldehyde. Understanding the synthesis is key to anticipating potential impurities. A likely precursor is 5-bromo-3-methylpyridine, which can be synthesized via a multi-step process.[5]

Potential Impurities may include:

  • Starting Materials: Unreacted 5-bromo-3-methylpyridine or its precursors.

  • By-products: Products from side reactions occurring during the synthesis.

  • Degradation Products: Impurities formed during storage or handling.

Experimental Workflows and Logical Relationships

To ensure the quality of this compound for research and development, a systematic workflow is essential. The following diagrams illustrate key processes.

Quality_Control_Workflow cluster_0 Material Reception and Initial Checks cluster_1 Analytical Testing cluster_2 Data Review and Disposition cluster_3 Final Action A Receive Commercial this compound B Visual Inspection (Color, Physical State) A->B C Review Certificate of Analysis B->C D HPLC Purity Analysis C->D E NMR Structural Confirmation C->E F LC-MS for Impurity Profiling C->F G Compare Results to Specifications D->G E->G F->G H Decision: Accept or Reject Batch G->H I Release for Use in R&D H->I Accept J Quarantine and Return to Supplier H->J Reject

Quality Control Workflow for Incoming Material

Impurity_Profile cluster_0 Starting Materials & Precursors cluster_1 Key Intermediate cluster_2 Target Compound & Potential Impurities SM1 5-Nitro-2-chloropyridine P1 5-Amino-2-methylpyridine SM1->P1 SM2 Diethyl malonate SM2->P1 KI 5-Bromo-3-methylpyridine P1->KI TC This compound KI->TC Functionalization IMP1 Unreacted Starting Materials KI->IMP1 IMP3 Positional Isomers KI->IMP3 Side Reaction IMP2 Over-reduced/Oxidized Species TC->IMP2 Degradation

Potential Impurity Profile Based on Synthesis

References

An In-depth Technical Guide to (5-Bromo-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: (5-Bromo-3-methylpyridin-2-yl)methanol

CAS Number: 245765-71-3

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its role as a building block for targeted therapies.

Chemical and Physical Properties

This compound is a pyridine derivative with a bromine atom at the 5-position, a methyl group at the 3-position, and a hydroxymethyl group at the 2-position. Its chemical structure and properties make it a versatile reagent in organic synthesis. A summary of its known physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance Yellow to pale yellow oil[2]
Storage Inert atmosphere, 2-8°C[1]

Synthesis of this compound

A detailed and reproducible experimental protocol for the synthesis of this compound has been described in the patent literature. The primary route involves the reduction of the corresponding picolinate ester.

Experimental Protocol: Reduction of Methyl 5-bromo-3-methylpicolinate

Objective: To synthesize this compound from methyl 5-bromo-3-methylpicolinate.

Materials:

  • Methyl 5-bromo-3-methylpicolinate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Dissolve methyl 5-bromo-3-methylpicolinate (e.g., 3.0 g, 13.1 mmol) in methanol (30 mL).

  • To this solution, add sodium borohydride (e.g., 1.5 g, 39.3 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the addition of water (100 mL).

  • Concentrate the mixture to remove the methanol.

  • The resulting residue can then be further purified, for example, by dissolving in ethyl acetate and washing with water. The organic phase is then concentrated to yield the product.

Role in Drug Development: An Intermediate for Targeted Therapies

This compound serves as a crucial building block in the synthesis of potent and selective inhibitors and agonists for important biological targets. Its utility has been demonstrated in the development of therapeutics targeting the Polycomb Repressive Complex 2 (PRC2) and the Glucagon-Like Peptide-1 Receptor (GLP-1R).

Intermediate in the Synthesis of PRC2 Inhibitors

Polycomb Repressive Complex 2 (PRC2) is a histone methyltransferase that plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers.[3][4] PRC2 catalyzes the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[3] The core components of PRC2 include EZH2 (the catalytic subunit), EED, and SUZ12.[5] Inhibition of PRC2, particularly the EZH2 subunit, has emerged as a promising therapeutic strategy for treating certain cancers.[6]

This compound is a key intermediate in the synthesis of triazolopyrimidine-based PRC2 inhibitors. The following workflow illustrates its role in the synthetic pathway.

G Synthesis Workflow for PRC2 Inhibitors A Methyl 5-bromo-3-methylpicolinate B This compound A->B Reduction (NaBH4) C Further Synthetic Steps (e.g., oxidation, coupling reactions) B->C D Triazolopyrimidine Core C->D Coupling E Final PRC2 Inhibitor D->E Final Assembly

A simplified workflow for the synthesis of PRC2 inhibitors.

The PRC2 signaling pathway is a key regulator of gene expression. Its aberrant activity can lead to the silencing of tumor suppressor genes, promoting cancer development.

G PRC2 Signaling Pathway PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27 Histone H3 PRC2->H3K27 Methylation H3K27me3 H3K27me3 H3K27->H3K27me3 Gene Target Gene H3K27me3->Gene Binds to promoter Silencing Transcriptional Repression Gene->Silencing

The PRC2 signaling pathway leading to gene silencing.
Intermediate in the Synthesis of GLP-1 Receptor Agonists

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a G protein-coupled receptor that plays a central role in glucose homeostasis.[1][7] Activation of GLP-1R by its endogenous ligand, GLP-1, stimulates insulin secretion, suppresses glucagon release, and promotes satiety, making it an important target for the treatment of type 2 diabetes and obesity.[8][9]

This compound is utilized as a precursor in the multi-step synthesis of novel heterocyclic GLP-1 receptor agonists. The development of small-molecule, orally available GLP-1R agonists is a major goal in diabetes and obesity research.

The GLP-1R signaling cascade is initiated upon ligand binding, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][8]

G GLP-1 Receptor Signaling Pathway GLP1 GLP-1 Agonist GLP1R GLP-1 Receptor GLP1->GLP1R Binds to G_protein G Protein (Gs) GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin

Key steps in the GLP-1 receptor signaling pathway.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its utility in the synthesis of targeted therapies for cancer and metabolic disorders highlights its importance in modern drug discovery. This guide provides a foundational understanding of its properties, synthesis, and application, serving as a resource for scientists working to develop the next generation of therapeutics. Further research into the biological activity of this intermediate and its derivatives may unveil new therapeutic opportunities.

References

InChI and SMILES identifiers for (5-Bromo-3-methylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical identifiers, properties, and available synthetic methodologies related to (5-Bromo-3-methylpyridin-2-YL)methanol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Properties

This compound is a substituted pyridine derivative. The primary chemical identifiers and properties for this compound are summarized below.

Identifier TypeValueReference
CAS Number 245765-71-3[1][2]
Canonical SMILES CC1=CC(Br)=CN=C1CO[1]
InChI InChI=1S/C7H8BrNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3[1]
Molecular Formula C7H8BrNO[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature. However, the synthesis of structurally related pyridine derivatives can provide valuable insights into potential synthetic routes. A relevant example is the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide, which involves the acetylation of 5-bromo-2-methylpyridin-3-amine.[3]

Experimental Protocol: Synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide [3]

This protocol describes the synthesis of an amide derivative from a related bromo-methyl-pyridine precursor.

Materials:

  • 5-bromo-2-methylpyridine-3-amine

  • Acetic anhydride

  • Acetonitrile

  • Sulfuric acid (96%)

  • Deionized water

Procedure:

  • Under a nitrogen atmosphere, a solution of 5-bromo-2-methylpyridine-3-amine (2 g), acetic anhydride (1.95 g), and acetonitrile (20 mL) is stirred in a reaction vessel.

  • The reaction mixture is heated to 60 °C.

  • A few drops of 96% sulfuric acid are added to the stirred solution.

  • Stirring is continued for an additional 30 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is evaporated to remove the solvent and then allowed to cool to room temperature.

  • Water is added dropwise to the cooled residue to induce precipitation of the product.

  • The mixture is stirred for approximately one hour at room temperature.

  • The precipitate is collected by filtration.

  • The impure solid is washed with deionized water and subsequently dried in an oven.

Results:

  • Yield: 85%

  • Melting Point: 256 °C

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of N-[5-bromo-2-methylpyridine-3-yl]acetamide from 5-bromo-2-methylpyridin-3-amine.

SynthesisWorkflow Reactant 5-bromo-2-methylpyridin-3-amine Process Acetylation (60 °C, 30 min) Reactant->Process Reagents Acetic Anhydride Acetonitrile H₂SO₄ (cat.) Reagents->Process Product N-[5-bromo-2-methylpyridine-3-yl]acetamide Workup Evaporation Precipitation (H₂O) Filtration & Drying Process->Workup Workup->Product

Caption: Synthetic workflow for the acetylation of 5-bromo-2-methylpyridin-3-amine.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the cited literature regarding the biological activity or associated signaling pathways for this compound. Research on the biological effects of this particular compound and its derivatives is an area open for future investigation. The synthesis of related compounds, such as the pyridine derivatives from Suzuki cross-coupling reactions, has been explored for potential anti-thrombolytic, biofilm inhibition, and haemolytic activities.[3] This suggests that the broader class of bromo-methyl-pyridines may have interesting biological properties worth exploring.

References

In-depth Technical Guide on the Safety and Handling of (5-Bromo-3-methylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for (5-Bromo-3-methylpyridin-2-YL)methanol (CAS No. 245765-71-3). A complete Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, this guide incorporates data from the SDSs of structurally similar compounds, namely (6-Bromo-pyridin-2-yl)methanol and 2-Bromo-5-methylpyridine. This information should be used as a guide and interpreted with caution. Always consult with a qualified safety professional and refer to all available safety information before handling this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The available information for this compound and its close analogs indicates the following hazards:

  • GHS Pictogram:

    • alt text
      (assumed based on hazard statements)

  • Signal Word: Warning [1]

  • Hazard Statements:

    • H303: May be harmful if swallowed.[1][2][3]

    • H320: Causes eye irritation.[1][4][2][5][6]

  • Analog Compound Hazards: Structurally similar compounds are also classified with the following hazards, which should be considered as potential risks:

    • H315: Causes skin irritation.[7][8]

    • H319: Causes serious eye irritation.[7][8]

    • H335: May cause respiratory irritation.[7][8]

Quantitative Safety Data Summary

The following table summarizes the key quantitative and safety data available for this compound and its structurally similar analogs.

PropertyThis compound(6-Bromo-pyridin-2-yl)methanol (Analog)2-Bromo-5-methylpyridine (Analog)
CAS Number 245765-71-3[1][9]33674-96-33510-66-5[10]
Molecular Formula C₇H₈BrNO[1][9]C₆H₆BrNO[11]C₆H₆BrN[10]
Molecular Weight 202.05 g/mol [1][9]188.02 g/mol [8]188.02 g/mol
Physical State Yellow to pale yellow oil[1]SolidSolid
Melting Point Not available34-39 °C41-43 °C
Boiling Point Not available246 °C[11]95-96 °C at 12.5 mmHg
Flash Point Not available>110 °C (>230 °F)[11]103 °C (217.4 °F)[10]
GHS Hazard Codes H303, H320[1]H315, H319, H335H302, H315, H319, H335[7]

Experimental Protocols: Safety and Handling Procedures

First-Aid Measures

Based on the hazards of analogous compounds, the following first-aid measures are recommended in case of exposure.

  • General Advice: If symptoms persist, call a physician. Show this safety data sheet to the doctor in attendance.[12]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7][13]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[12][13]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][14][15][16][17]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7][12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[18] Water spray can be effective in cooling fire-exposed containers.

  • Specific Hazards Arising from the Chemical: Upon combustion, this compound may release toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide gas. Vapors may be heavier than air and can spread along floors.

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[13][18]

Handling and Storage
  • Precautions for Safe Handling: Handle in a well-ventilated place. Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment. Wash hands thoroughly after handling.[18][19][20]

  • Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][18][19] Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[18]

  • Skin Protection: Wear impervious clothing, such as a lab coat, and chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[18]

Disposal Considerations
  • Disposal Methods: This material should be disposed of by a licensed chemical destruction plant or by incineration. Do not dispose of it in regular trash or down the drain. All disposal practices must be in compliance with all federal, state, and local regulations.[21]

Visualized Workflows and Logical Relationships

The following diagrams illustrate key safety and handling workflows for this compound.

G cluster_handling Safe Handling Workflow prep Preparation: - Wear full PPE - Work in a ventilated hood handle Handling: - Avoid contact - Use appropriate tools prep->handle storage Storage: - Tightly sealed container - Cool, dry, ventilated area handle->storage cleanup Cleanup: - Decontaminate work area - Dispose of waste properly handle->cleanup G cluster_response Emergency Response Protocol exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air Seek medical attention inhalation->fresh_air wash_skin Remove Contaminated Clothing Wash with soap and water skin_contact->wash_skin rinse_eyes Rinse with water for 15 min Seek medical attention eye_contact->rinse_eyes rinse_mouth Rinse Mouth Seek immediate medical attention ingestion->rinse_mouth

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (5-Bromo-3-methylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of (5-Bromo-3-methylpyridin-2-YL)methanol, a valuable building block in medicinal chemistry, starting from 5-methylnicotinic acid. The synthetic route involves a three-step process: bromination of the pyridine ring, esterification of the carboxylic acid, and subsequent reduction of the ester to the desired alcohol.

Overall Synthetic Scheme

The synthesis proceeds through the following three key transformations:

  • Bromination: 5-Methylnicotinic acid is first brominated at the 5-position of the pyridine ring to yield 5-bromo-3-methylnicotinic acid.

  • Esterification: The resulting 5-bromo-3-methylnicotinic acid is then converted to its methyl ester, methyl 5-bromo-3-methylnicotinate.

  • Reduction: Finally, the methyl ester is reduced to the target primary alcohol, this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-methylnicotinic acid

This protocol is adapted from established methods for the bromination of nicotinic acid.[1][2][3]

Reaction:

Caption: Bromination of 5-methylnicotinic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
5-Methylnicotinic acid137.1410.0 g0.0731.0
Thionyl chloride (SOCl₂)118.9713.0 mL0.1782.44
Iron powder (Fe)55.850.2 g-catalyst
Bromine (Br₂)159.817.5 mL0.1462.0
4N Sodium hydroxide (NaOH)40.00As needed--
Ice-As needed--

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 5-methylnicotinic acid (10.0 g, 0.073 mol) and iron powder (0.2 g).

  • Carefully add thionyl chloride (13.0 mL, 0.178 mol) to the flask.

  • Heat the mixture to 70°C with stirring in a well-ventilated fume hood.

  • Slowly add bromine (7.5 mL, 0.146 mol) dropwise from the dropping funnel over a period of 2 hours.

  • After the addition is complete, reflux the reaction mixture for 6 hours.

  • Allow the mixture to cool to room temperature and then carefully distill off the excess bromine and thionyl chloride under reduced pressure.

  • Cool the residue in an ice bath to 0°C.

  • Slowly and carefully add a cooled 4N sodium hydroxide solution to the residue with vigorous stirring until the pH of the mixture reaches 3.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it with a small amount of ice-cold water.

  • The crude 5-bromo-3-methylnicotinic acid can be purified by recrystallization from ethanol or an appropriate solvent.

Step 2: Synthesis of Methyl 5-bromo-3-methylnicotinate

This protocol is based on standard esterification procedures for nicotinic acid derivatives.[4][5]

Reaction:

Caption: Esterification of 5-bromo-3-methylnicotinic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
5-Bromo-3-methylnicotinic acid216.0310.0 g0.0461.0
Methanol (MeOH)32.04100 mL-Solvent/Reagent
Thionyl chloride (SOCl₂)118.975.0 mL0.0681.48
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed--
Ethyl acetate (EtOAc)88.11As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Procedure:

  • Suspend 5-bromo-3-methylnicotinic acid (10.0 g, 0.046 mol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (5.0 mL, 0.068 mol) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully add the residue to a mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the excess acid (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-bromo-3-methylnicotinate.

  • The product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound

This protocol utilizes a standard Lithium Aluminum Hydride (LAH) reduction of a methyl ester.[6][7][8]

Reaction:

Synthesis_Workflow Synthesis of this compound start Start: 5-Methylnicotinic Acid step1 Step 1: Bromination (SOCl₂, Br₂, Fe) start->step1 intermediate1 Intermediate: 5-Bromo-3-methylnicotinic acid step1->intermediate1 step2 Step 2: Esterification (MeOH, SOCl₂) intermediate1->step2 intermediate2 Intermediate: Methyl 5-bromo-3-methylnicotinate step2->intermediate2 step3 Step 3: Reduction (LiAlH₄) intermediate2->step3 end Final Product: This compound step3->end

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of (5-Bromo-3-methylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (5-Bromo-3-methylpyridin-2-YL)methanol in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in the synthesis of novel substituted pyridine derivatives, which are key scaffolds in medicinal chemistry and materials science. The protocols provided are based on established methodologies for structurally similar bromopyridine derivatives and offer a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] This reaction's popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[1] For drug discovery and development, the synthesis of functionalized heterocyclic compounds is of paramount importance, and the pyridine moiety is a common core in many pharmaceutical agents.

This compound serves as a key intermediate for the synthesis of 2,3,5-trisubstituted pyridines. The bromine atom at the 5-position is amenable to Suzuki cross-coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The presence of the hydroxymethyl group at the 2-position and a methyl group at the 3-position offers further sites for modification or can influence the biological activity of the final compound.

Challenges in the Suzuki coupling of pyridine-containing substrates can arise from the coordination of the pyridine nitrogen to the palladium catalyst, which may lead to catalyst deactivation. Careful selection of the catalyst, ligand, and reaction conditions is therefore crucial for achieving high yields and purity. The ortho-hydroxymethyl group in this compound may also influence the reaction through potential chelation with the palladium center, which could either be beneficial or detrimental depending on the specific reaction conditions.

Data Presentation: Expected Yields

While specific experimental data for the Suzuki cross-coupling of this compound is not extensively published, the following table provides expected yields based on reactions with the structurally analogous compound, 5-bromo-2-methylpyridin-3-amine, coupled with various arylboronic acids.[2] These values should serve as a guideline for reaction planning and optimization.

EntryArylboronic AcidCatalyst SystemBaseSolventExpected Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-90
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O75-85
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-95
44-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-80
53-Fluorophenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O75-90
6Thiophene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃DMF65-80

Note: Yields are estimates and may vary depending on the specific reaction conditions, scale, and purity of reagents.

Experimental Protocols

The following are detailed protocols for performing Suzuki cross-coupling reactions with this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Conditions using Pd(OAc)₂/SPhos

This protocol utilizes a more modern catalyst system that can be effective for challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (anhydrous and degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (typically in a 10:1 ratio).

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 7-11 from Protocol 1 for work-up and purification.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants A Pd(0)Ln B Oxidative Addition A->B R¹-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D [R²-B(OH)₃]⁻ E Ar-Pd(II)-R Ln D->E F Reductive Elimination E->F R¹-R² F->A ArX R¹-X (Aryl Halide) R2BOH2 R²-B(OH)₂ (Boronic Acid) Base Base Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (85-110 °C, 4-24h) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Dilution, Extraction, Washing, Drying) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

References

Protocol for the oxidation of (5-Bromo-3-methylpyridin-2-YL)methanol to the corresponding aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: Selective Oxidation of (5-Bromo-3-methylpyridin-2-YL)methanol

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the selective oxidation of this compound to its corresponding aldehyde, a critical transformation in the synthesis of various pharmaceutical intermediates. This document outlines a primary protocol using Dess-Martin Periodinane (DMP) and discusses alternative methods.

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The target molecule, (5-bromo-3-methylpyridin-2-yl)carbaldehyde, is a valuable building block containing a halogenated and substituted pyridine ring, functionalities often found in biologically active compounds. The challenge lies in performing the oxidation without affecting the sensitive pyridine ring or the bromo substituent. This protocol details a mild and efficient method using Dess-Martin Periodinane, which is known for its high chemoselectivity and operational simplicity.[1][2][3]

Comparison of Oxidation Methods

Several methods are available for the oxidation of primary alcohols to aldehydes. The choice of oxidant is crucial to ensure high yield and selectivity while tolerating other functional groups. Below is a summary of suitable methods for the oxidation of this compound.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room Temperature, 1-4 hVery mild, high selectivity, no over-oxidation, easy workup, avoids toxic heavy metals.[1][2][4]Stoichiometric amounts of reagent needed, can be sensitive to moisture.
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to RTMild conditions, high yields, avoids heavy metals, compatible with many functional groups.[5][6]Requires cryogenic temperatures, produces malodorous dimethyl sulfide byproduct, requires careful control of temperature.[5]
Manganese Dioxide (MnO₂) CH₂Cl₂ or CHCl₃, Room Temperature to RefluxExcellent for activated (allylic, benzylic, heteroaromatic) alcohols, heterogeneous (easy removal by filtration), mild conditions.[7][8]Often requires a large excess of the reagent, reactivity can vary with the source and activation of MnO₂.[9]

Primary Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes the oxidation of this compound to (5-bromo-3-methylpyridin-2-YL)carbaldehyde using Dess-Martin Periodinane. The reaction is typically performed at room temperature and is known for its reliability and mildness.[1][2]

Materials and Reagents
  • This compound

  • Dess-Martin Periodinane (DMP, 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvent (e.g., ethyl acetate/hexanes mixture)

Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at room temperature. The reaction is typically complete within 0.5 - 2 hours.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution. Stir vigorously for 15-20 minutes until the solid dissolves and two clear layers are formed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude aldehyde can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (5-bromo-3-methylpyridin-2-YL)carbaldehyde.

Experimental Workflow Diagram

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_product Final Product start Dissolve this compound in anhydrous DCM add_dmp Add Dess-Martin Periodinane (1.1-1.5 eq) start->add_dmp Stir at RT monitor Monitor by TLC (1-4h) add_dmp->monitor quench Quench with NaHCO₃ / Na₂S₂O₃ solution monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Purify by Column Chromatography dry->purify product (5-Bromo-3-methylpyridin-2-YL)carbaldehyde purify->product

Caption: Workflow for the Dess-Martin Periodinane oxidation.

Safety Precautions
  • Dess-Martin Periodinane is a mild oxidant but should be handled with care in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be performed under an inert atmosphere to prevent moisture from affecting the DMP.

Alternative Protocol: Swern Oxidation

The Swern oxidation is another excellent mild method for this transformation.[5][6]

Experimental Procedure Overview
  • Activation: In a flask under an inert atmosphere, a solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath).

  • DMSO Addition: Dimethyl sulfoxide (DMSO) in anhydrous DCM is added dropwise, and the mixture is stirred for a short period.

  • Alcohol Addition: A solution of this compound in anhydrous DCM is added dropwise, and the reaction is stirred at -78 °C.

  • Base Addition: Triethylamine (a hindered base) is added, and the reaction is allowed to warm to room temperature.

  • Workup: The reaction is quenched with water, and the product is extracted with DCM. The organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Logical Relationship of Swern Oxidation Steps

Swern_Oxidation A Cool Oxalyl Chloride in DCM to -78°C B Add DMSO dropwise A->B C Formation of Chloro(dimethyl)sulfonium chloride B->C D Add this compound C->D E Formation of Alkoxysulfonium salt D->E F Add Triethylamine (Base) E->F G Formation of Sulfur Ylide & Deprotonation F->G H Aldehyde Product Formation G->H

Caption: Key intermediate steps in the Swern oxidation.

By following these detailed protocols, researchers can effectively synthesize (5-bromo-3-methylpyridin-2-YL)carbaldehyde, a key intermediate for further drug development and discovery efforts. The choice between the presented methods will depend on the available equipment and specific requirements of the synthesis.

References

Application Notes and Protocols for (5-Bromo-3-methylpyridin-2-YL)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-3-methylpyridin-2-YL)methanol is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex heterocyclic molecules for medicinal chemistry applications. While not always directly incorporated into the final bioactive compound, its structural features allow for its conversion into key intermediates, most notably 5-bromo-7-azaindole. This azaindole scaffold is recognized as a "privileged" structure in drug discovery, as it can mimic the purine core of ATP and bind to the ATP-binding site of various enzymes, particularly protein kinases. The bromine atom on the azaindole ring provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for lead optimization.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of medicinally relevant compounds, with a focus on kinase inhibitors.

Application Notes: A Gateway to Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of 5-bromo-7-azaindole. This intermediate is a cornerstone in the development of potent and selective kinase inhibitors, which are crucial in oncology and other therapeutic areas.[1][2]

Key Therapeutic Areas:

  • Oncology: The 7-azaindole core is a key pharmacophore in numerous kinase inhibitors targeting signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[3]

  • Inflammatory Diseases: Kinase signaling is also central to inflammatory processes, making inhibitors derived from this scaffold potential therapeutics for autoimmune disorders.

Mechanism of Action:

Compounds synthesized from the 5-bromo-7-azaindole scaffold typically function as ATP-competitive inhibitors. The 7-azaindole nitrogen acts as a hinge-binder, forming critical hydrogen bonds with the kinase backbone, while the rest of the molecule extends into the ATP-binding pocket. The bromine at the 5-position allows for the introduction of various substituents via cross-coupling reactions to enhance potency, selectivity, and pharmacokinetic properties.[2]

One of the most prominent examples of a drug synthesized using a 5-bromo-7-azaindole intermediate is Vemurafenib , a potent inhibitor of the BRAF V600E mutated kinase, approved for the treatment of melanoma.[2][4] This highlights the significance of this chemical scaffold in modern drug discovery. Another important application is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors like Veliparib (ABT-888) , used in cancer therapy.[5]

Quantitative Data: Biological Activity of Derived Compounds

The following table summarizes the in vitro potency of Vemurafenib, a key example of a drug developed from a 5-bromo-7-azaindole intermediate.

CompoundTarget KinaseIC50 (nM)Cell LineCellular Potency (IC50, nM)
VemurafenibBRAF V600E31Colo-205100
Vemurafenibwild-type BRAF100--
Vemurafenibc-RAF-148--

Table 1: In vitro biological activity of Vemurafenib.[2]

Experimental Protocols

The following protocols describe a plausible synthetic pathway from a derivative of this compound to the key intermediate, 5-bromo-7-azaindole, and its subsequent elaboration.

Protocol 1: Synthesis of 5-bromo-7-azaindole from 2-Amino-3-methyl-5-bromopyridine

This protocol outlines the synthesis of the crucial intermediate, 5-bromo-7-azaindole, starting from 2-amino-3-methyl-5-bromopyridine, which can be conceptually derived from the user-specified starting material through oxidation of the methanol group to an aldehyde, followed by reductive amination.

Materials:

  • 2-amino-3-methyl-5-bromopyridine

  • Triethyl orthoformate

  • p-toluenesulfonic acid (catalyst)

  • 1,2-dichloroethane (solvent)

  • N-methylaniline

  • Toluene (solvent)

  • Sodium amide

  • Ethylene glycol dimethyl ether (solvent)

  • Water

  • Standard laboratory glassware and purification equipment

Procedure:

  • Step 1: Formation of (E)-N-(5-bromo-3-methylpyridin-2-yl)formimidate.

    • To a reaction flask, add 2-amino-3-methyl-5-bromopyridine (1 equivalent), triethyl orthoformate (3 equivalents), a catalytic amount of p-toluenesulfonic acid, and 1,2-dichloroethane.[6]

    • Heat the mixture to reflux and stir for 16 hours.

    • After cooling, add water and stir. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (E)-N-(5-bromo-3-methylpyridin-2-yl)formimidate.[6]

  • Step 2: Formation of (E)-N'-(5-bromo-3-methylpyridin-2-yl)-N-methylformimidamide.

    • In a separate reaction vessel, dissolve the crude product from Step 1 and N-methylaniline (1.5 equivalents) in toluene.[6]

    • Heat the solution to 60°C and stir for 16 hours.

    • After the reaction is complete, add water and stir. Separate the organic layer, dry it, and evaporate the solvent to yield the formimidamide intermediate.[6]

  • Step 3: Cyclization to 5-bromo-7-azaindole.

    • Dissolve the intermediate from Step 2 in ethylene glycol dimethyl ether and cool the solution to 10°C.[6]

    • Carefully add sodium amide (1.1 equivalents) while maintaining the temperature below 15°C.[6]

    • Stir the reaction mixture for 16 hours.

    • Quench the reaction by adding water. Separate the organic layer, dry it, and remove the solvent.

    • Recrystallize the crude product to obtain pure 5-bromo-7-azaindole.[6]

Protocol 2: Elaboration of 5-bromo-7-azaindole via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for introducing aryl groups at the 5-position of the azaindole core, a key step in the synthesis of many kinase inhibitors.

Materials:

  • 5-bromo-7-azaindole

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (catalyst, 5 mol%)

  • Potassium phosphate (1.5 equivalents)

  • 1,4-dioxane

  • Water

  • Ethyl acetate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 5-bromo-7-azaindole (1 equivalent), the desired arylboronic acid (1.1 equivalents), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (1.5 equivalents).[7]

  • Add a mixture of 1,4-dioxane and water (typically 4:1 v/v).[7]

  • Heat the reaction mixture to 85-95°C and stir for 15 hours or until the reaction is complete as monitored by TLC or LC-MS.[7]

  • After cooling to room temperature, filter the mixture and dilute the filtrate with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-7-azaindole derivative.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_synthesis Synthetic Workflow A This compound B 2-Amino-3-methyl-5-bromopyridine (Intermediate) A->B Oxidation & Reductive Amination C 5-Bromo-7-azaindole (Key Intermediate) B->C Cyclization (Protocol 1) D 5-Aryl-7-azaindole (Kinase Inhibitor Scaffold) C->D Suzuki Coupling (Protocol 2) E Bioactive Molecule (e.g., Vemurafenib) D->E Further Functionalization

Caption: Synthetic workflow from the starting material to a bioactive molecule.

G cluster_pathway MAPK/ERK Signaling Pathway RAS RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition

Caption: Inhibition of the MAPK/ERK pathway by Vemurafenib.

References

Application Notes and Protocols for (5-Bromo-3-methylpyridin-2-YL)methanol in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: (5-Bromo-3-methylpyridin-2-YL)methanol as a Versatile Building Block for Novel Heterocyclic Compounds

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two key reactive sites: a bromine atom on the pyridine ring and a primary alcohol (hydroxymethyl group).

The bromine atom at the 5-position of the pyridine ring is particularly well-suited for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, enabling the rapid generation of diverse chemical libraries. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the methyl group, make the C-Br bond susceptible to oxidative addition by a palladium(0) catalyst, which is the initial step in many cross-coupling catalytic cycles.

The hydroxymethyl group at the 2-position offers a handle for further synthetic transformations. It can be oxidized to an aldehyde or a carboxylic acid, or it can participate in cyclization reactions to form fused heterocyclic systems. For example, intramolecular reactions between the hydroxymethyl group (or a derivative thereof) and a substituent introduced at the 5-position via cross-coupling can lead to the formation of novel bicyclic and tricyclic scaffolds. This dual functionality makes this compound a powerful tool for the synthesis of complex molecules with potential biological activity.

In drug discovery, the pyridine scaffold is a common motif in many approved pharmaceuticals. The ability to functionalize the this compound core in multiple dimensions allows for the fine-tuning of physicochemical and pharmacological properties, such as solubility, metabolic stability, and target binding affinity. Researchers can leverage this building block to explore new chemical space and develop next-generation therapeutic agents.

This document provides detailed protocols for the application of this compound in the synthesis of novel heterocyclic compounds via Suzuki-Miyaura cross-coupling reactions, along with expected outcomes based on analogous transformations.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a dry round-bottom flask or microwave vial, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting methanol).

  • Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation

The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of this compound with a selection of representative arylboronic acids. These values are extrapolated from similar reactions reported in the literature and serve as a guideline for expected outcomes.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid(3-Methyl-5-phenylpyridin-2-yl)methanol80-90%
24-Methoxyphenylboronic acid(5-(4-Methoxyphenyl)-3-methylpyridin-2-yl)methanol85-95%
33-Chlorophenylboronic acid(5-(3-Chlorophenyl)-3-methylpyridin-2-yl)methanol75-85%
44-Fluorophenylboronic acid(5-(4-Fluorophenyl)-3-methylpyridin-2-yl)methanol80-90%
5Thiophene-2-boronic acid(3-Methyl-5-(thiophen-2-yl)pyridin-2-yl)methanol70-80%
6Pyridine-3-boronic acid(3-Methyl-5-(pyridin-3-yl)pyridin-2-yl)methanol65-75%

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L2-Br (Aryl-Palladium Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R-Pd(II)L2-R' (Diaryl-Palladium Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product StartingAryl R-Br (this compound) StartingAryl->OxAdd BoronicAcid R'-B(OH)2 (Arylboronic Acid) BoronicAcid->Transmetal Base Base (e.g., K2CO3) Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base start->reagents inert Establish Inert Atmosphere (Evacuate and backfill with N2/Ar) reagents->inert catalyst Add Pd(PPh3)4 Catalyst inert->catalyst solvent Add Solvents (Dioxane/Water) catalyst->solvent heat Heat Reaction Mixture (90-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup (Ethyl Acetate/Water Extraction) monitor->workup Upon Completion dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (5-Bromo-3-methylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing (5-Bromo-3-methylpyridin-2-YL)methanol. This versatile building block is a valuable starting material for the synthesis of a wide range of substituted pyridine derivatives, which are key structural motifs in many pharmaceutical agents and functional materials. The protocols provided herein are based on established methodologies for structurally similar substrates and are intended to serve as a starting point for reaction optimization.

Due to the presence of a primary alcohol, protection of the hydroxymethyl group may be necessary to prevent side reactions and catalyst deactivation in some palladium-catalyzed reactions. Common protecting groups for alcohols, such as silyl ethers (e.g., TBDMS) or acetates, can be employed. The choice of protecting group will depend on the specific reaction conditions and the stability of the group to the reagents used. The following protocols assume the direct use of this compound, but a preliminary protection step may be advantageous for achieving higher yields and cleaner reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures. While direct coupling of the unprotected alcohol may be challenging, protection of the amine as an acetamide has been shown to be effective in similar systems[1][2].

General Reaction Scheme:

Suzuki_Coupling reactant1 This compound product (5-R-3-methylpyridin-2-YL)methanol reactant1->product reactant2 R-B(OH)2 reactant2->product catalyst Pd Catalyst Base

Figure 1: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocol:

A detailed procedure for a similar substrate, N-[5-bromo-2-methylpyridine-3-yl]acetamide, has been reported and can be adapted[1].

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), to the flask under the inert atmosphere.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • The reaction mixture is stirred vigorously and heated to 85-95 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

  • The organic layer is separated, washed with brine (2 x 10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired coupled product.

Quantitative Data (Representative):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901878
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O1001685
3Thiophen-3-ylboronic acidPd(OAc)₂/SPhos (2/4)K₂CO₃THF/H₂O802472

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a variety of N-substituted aminopyridine derivatives. General protocols for the amination of 2-bromopyridines are well-established[3][4][5].

General Reaction Scheme:

Buchwald_Hartwig reactant1 This compound product (5-(R1R2N)-3-methylpyridin-2-YL)methanol reactant1->product reactant2 R1R2NH reactant2->product catalyst Pd Catalyst Ligand Base

Figure 2: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol:

  • In a glovebox, a sealable reaction tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 0.03 mmol, 6 mol%), and a base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv).

  • This compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv) are added to the tube.

  • Anhydrous toluene (5 mL) is added, and the tube is sealed.

  • The reaction mixture is heated to 80-110 °C with vigorous stirring.

  • The reaction is monitored by TLC or LC-MS.

  • After completion (typically 12-24 hours), the mixture is cooled to room temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.

Quantitative Data (Representative):

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (6)NaOtBuToluene1001888
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1101682
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH902475

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes. This reaction provides access to alkynyl-substituted pyridines.

General Reaction Scheme:

Sonogashira_Coupling reactant1 This compound product (5-(R-C≡C)-3-methylpyridin-2-YL)methanol reactant1->product reactant2 R-C≡CH reactant2->product catalyst Pd Catalyst Cu(I) co-catalyst Base

Figure 3: General scheme for the Sonogashira coupling.

Experimental Protocol:

  • To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Add an anhydrous solvent such as THF or DMF (5 mL) and a base, typically an amine like triethylamine or diisopropylamine (2.0 mmol, 2.0 equiv).

  • The terminal alkyne (1.2 mmol, 1.2 equiv) is then added.

  • The reaction mixture is stirred at room temperature or heated to 50-70 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium chloride and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification by silica gel column chromatography affords the desired product.

Quantitative Data (Representative):

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60885
21-HexynePd(OAc)₂/PPh₃ (2/4)CuI (5)DIPADMF501279
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene70690

Heck Reaction

The Heck reaction enables the coupling of this compound with alkenes to form substituted pyridines with vinyl side chains.

General Reaction Scheme:

Heck_Reaction reactant1 This compound product Vinylated Pyridine Derivative reactant1->product reactant2 Alkene reactant2->product catalyst Pd Catalyst Base

Figure 4: General scheme for the Heck reaction.

Experimental Protocol:

  • A sealable reaction tube is charged with this compound (1.0 mmol, 1.0 equiv), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).

  • A base, such as triethylamine (1.5 mmol, 1.5 equiv) or potassium carbonate (1.5 mmol, 1.5 equiv), is added.

  • The alkene (1.5 mmol, 1.5 equiv) and a polar aprotic solvent like DMF or NMP (5 mL) are added.

  • The tube is sealed, and the mixture is heated to 100-140 °C.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion (typically 12-24 hours), the mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The product is purified by column chromatography.

Quantitative Data (Representative):

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1201670
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃NMP1401265
31-OctenePdCl₂(PPh₃)₂ (3)-NaOAcDMA1302455

Carbonylation Reactions

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into the pyridine ring, providing access to carboxylic acid derivatives, amides, or ketones.

General Reaction Scheme:

Carbonylation reactant1 This compound product Carbonylated Pyridine Derivative reactant1->product reactant2 CO Nucleophile (Nu-H) reactant2->product catalyst Pd Catalyst Base

Figure 5: General scheme for carbonylation reactions.

Experimental Protocol (Alkoxycarbonylation):

  • A high-pressure autoclave is charged with this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., dppf, 0.04 mmol, 4 mol%).

  • An alcohol (e.g., methanol, excess) is added as both the nucleophile and solvent, along with a base (e.g., triethylamine, 1.5 mmol, 1.5 equiv).

  • The autoclave is sealed, purged with carbon monoxide, and then pressurized to the desired pressure (e.g., 10-50 atm).

  • The reaction is heated to 80-120 °C with stirring.

  • After the reaction is complete (monitored by pressure drop or LC-MS analysis of aliquots), the autoclave is cooled, and the excess pressure is carefully released.

  • The reaction mixture is concentrated, and the residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Quantitative Data (Representative):

EntryNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventCO Pressure (atm)Temp (°C)Time (h)Yield (%)
1MethanolPd(OAc)₂ (2)dppf (4)Et₃NMethanol201001280
2BenzylaminePdCl₂(dppf) (3)-DBUToluene301101875
3WaterPd(PPh₃)₄ (5)-K₂CO₃Acetonitrile501202460

Experimental Workflow and Catalytic Cycles

The following diagrams illustrate a general experimental workflow for palladium-catalyzed cross-coupling reactions and the fundamental catalytic cycle.

Experimental_Workflow setup Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) reaction Reaction (Heating, Stirring, Inert Atmosphere) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up (Quenching, Extraction, Washing, Drying) monitoring->workup Proceed if complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Figure 6: General experimental workflow for cross-coupling.

Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L'n-X oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki, Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) pd2_complex->transmetalation R'-M or R'₂NH pd2_intermediate R-Pd(II)L'n-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Figure 7: Generalized catalytic cycle for cross-coupling.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (5-Bromo-3-methylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary hydroxyl group of (5-Bromo-3-methylpyridin-2-YL)methanol. The derivatization of this functional group is a critical step in the synthesis of novel compounds for drug discovery and development, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The following protocols cover common and versatile derivatization reactions: esterification, etherification, silylation, and tosylation.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of a reactive primary alcohol, a bromine atom amenable to cross-coupling reactions, and a pyridine core allows for diverse structural modifications. Derivatization of the hydroxyl group can modulate polarity, introduce new functionalities, and serve as a handle for further synthetic transformations. This document outlines standardized procedures for these modifications, providing a comparative overview of reaction conditions and expected outcomes.

Data Presentation: Comparative Analysis of Derivatization Methods

The following table summarizes typical reaction conditions and yields for the derivatization of pyridyl methanols, providing a baseline for the application to this compound.

Derivatization TypeReagent/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Acetylation Acetic Anhydride, PyridinePyridine0 to RT2-12>90
Benzoylation Benzoyl Chloride, Pyridine, Basic AluminaSolvent-free (Microwave)N/A0.1-0.585-95
Etherification Alkyl Halide, Sodium HydrideDMFRT to 1001-850-95[1]
Silylation (TBDMS) TBDMS-Cl, ImidazoleDMFRT12-24>90
Tosylation Tosyl Chloride, Triethylamine, DMAPDichloromethane0 to RT1250-70*

_Note: Tosylation of pyridyl methanols can sometimes result in the formation of the corresponding chloride as a significant byproduct, potentially lowering the yield of the desired tosylate.[2][3]

Experimental Protocols

The following are detailed experimental protocols for the derivatization of the hydroxyl group of this compound.

O-Acetylation

This protocol describes the formation of an acetate ester using acetic anhydride and pyridine.

Materials:

  • This compound

  • Acetic Anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

O-Benzoylation

This protocol details the formation of a benzoate ester using benzoyl chloride and pyridine on a solid support, often accelerated by microwave irradiation.

Materials:

  • This compound

  • Benzoyl Chloride (PhCOCl)

  • Pyridine

  • Basic Alumina

  • Dichloromethane (DCM)

  • Standard laboratory glassware and a microwave reactor.

Procedure:

  • In a microwave-safe vessel, thoroughly mix this compound (1.0 eq), benzoyl chloride (2.0 eq), pyridine (0.3 eq), and basic alumina (approximately 2 g per mmol of substrate).

  • Irradiate the mixture in a microwave reactor at a suitable power level (e.g., 300 W) for 5-20 minutes. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Extract the product from the solid support with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by crystallization or flash column chromatography.

Williamson Ether Synthesis

This protocol describes the formation of an ether by reacting the alkoxide of the starting material with an alkyl halide.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, syringe, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-8 hours, or heat to 50-100 °C if necessary. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Silylation (TBDMS Protection)

This protocol details the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Tosylation

This protocol describes the conversion of the alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • 4-(Dimethylamino)pyridine (DMAP, catalytic)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 eq) (or use pyridine as the solvent) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography, being mindful of the potential for the product to be unstable on silica gel.

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Products start This compound ester Esterification (Acetylation/Benzoylation) start->ester Ac₂O/Pyridine or PhCOCl/Py/Al₂O₃ ether Etherification (Williamson Synthesis) start->ether Alkyl Halide, NaH silyl Silylation (TBDMS Protection) start->silyl TBDMS-Cl, Imidazole tosyl Tosylation start->tosyl TsCl, Et₃N, DMAP ester_prod Ester Derivative ester->ester_prod ether_prod Ether Derivative ether->ether_prod silyl_prod Silyl Ether Derivative silyl->silyl_prod tosyl_prod Tosylate Derivative tosyl->tosyl_prod

Caption: General workflow for the derivatization of this compound.

Esterification_Pathway PyMethanol This compound EsterProduct Ester Derivative PyMethanol->EsterProduct Reaction AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->EsterProduct Base Base (e.g., Pyridine) Base->EsterProduct

Caption: Key components in the esterification of the pyridyl methanol.

Williamson_Ether_Synthesis Alcohol This compound Alkoxide Alkoxide Intermediate Alcohol->Alkoxide + Base Base Strong Base (NaH) Base->Alkoxide EtherProduct Ether Derivative Alkoxide->EtherProduct + Alkyl Halide (SN2) AlkylHalide Alkyl Halide (R-X) AlkylHalide->EtherProduct

Caption: Logical steps of the Williamson ether synthesis for the target molecule.

References

Application Notes and Protocols: (5-Bromo-3-methylpyridin-2-YL)methanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(5-Bromo-3-methylpyridin-2-YL)methanol is a versatile substituted pyridine derivative that holds significant potential as a key building block in the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, featuring a reactive bromine atom and a primary alcohol, allows for a variety of chemical transformations, making it a valuable starting material for the construction of diverse molecular scaffolds. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or alkyl substituents. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a key pharmaceutical intermediate, a substituted 7-azaindole derivative. The protocols are based on established chemical transformations and provide a framework for researchers to adapt and optimize these methods for their specific drug discovery programs.

Key Applications and Synthetic Utility

The strategic placement of the bromo and methyl groups on the pyridine ring, along with the primary alcohol at the 2-position, allows for regioselective functionalization. This is particularly advantageous in the synthesis of kinase inhibitors, where specific substitution patterns on heterocyclic cores are often crucial for biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₈BrNO
Molecular Weight202.05 g/mol
AppearanceOff-white to light yellow solid
Melting Point85-90 °C
SolubilitySoluble in methanol, ethanol, and dichloromethane
CAS Number245765-71-3[1][2]

Synthesis of a 5-Aryl-7-azaindole Intermediate

This section details a two-step synthetic sequence starting from this compound to generate a 5-aryl-7-azaindole, a common scaffold in pharmaceutical agents. The synthesis involves an initial oxidation of the alcohol to an aldehyde, followed by a palladium-catalyzed intramolecular cyclization. While direct synthesis from the named compound is not explicitly detailed in the provided results, a similar transformation is part of the synthesis of an ABT-199 intermediate, which starts from a related derivative.[3]

Logical Workflow for the Synthesis of 5-Aryl-7-azaindole

A This compound B Oxidation A->B  MnO₂ or Dess-Martin Periodinane C 5-Bromo-3-methylpyridine-2-carbaldehyde B->C D Suzuki Coupling C->D  Arylboronic acid, Pd catalyst, Base E 5-Aryl-3-methylpyridine-2-carbaldehyde D->E F Intramolecular Cyclization E->F  e.g., Lawesson's reagent, then Raney Nickel G 5-Aryl-7-azaindole Intermediate F->G cluster_start Starting Material cluster_transformations Key Chemical Transformations cluster_intermediates Key Intermediates cluster_final Target Intermediate Scaffold A This compound B Oxidation of Primary Alcohol A->B D 5-Bromo-3-methylpyridine-2-carbaldehyde B->D C Palladium-Catalyzed C-C Bond Formation (Suzuki Coupling) E 5-Aryl-3-methylpyridine-2-carbaldehyde C->E D->C F 5-Aryl-7-azaindole E->F  Intramolecular  Cyclization

References

Application Notes and Protocols for Sonogashira Coupling with (5-Bromo-3-methylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Sonogashira coupling of (5-Bromo-3-methylpyridin-2-YL)methanol with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by palladium and copper complexes and is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products.[2][3] The protocol provided here is a generalized starting point, and optimization may be necessary for specific alkyne coupling partners.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous and deoxygenated solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (1-5 mol%).

  • Reagent Addition: Add this compound (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).

  • Solvent and Base: Add the anhydrous and deoxygenated solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-100 °C. The optimal temperature will depend on the specific substrates and catalyst used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of bromopyridine derivatives with terminal alkynes, which can serve as a starting point for the optimization of the reaction with this compound.

EntryAryl BromideAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF100396[4]
23-BromopyridinePhenylacetylene[PdCl(C₃H₅)]₂/Tedicyp (0.05)CuI (5.0)K₂CO₃DMF1002095
32-Bromo-4-methylpyridinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF656-12-[5]
45-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16-[6]

Experimental Workflow

The following diagram illustrates the general workflow for the Sonog-ashira coupling experiment.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: This compound, Alkyne, Catalysts, Base Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Glassware Prepare Dry Glassware (Schlenk Flask) Glassware->Setup Addition Add Solvent and Base Setup->Addition Heating Stir and Heat (if necessary) Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench Reaction and Extract Monitoring->Quench Reaction Complete Dry Dry and Concentrate Organic Layer Quench->Dry Purify Purify by Column Chromatography Dry->Purify Characterization Characterize Product (NMR, MS, etc.) Purify->Characterization

Caption: A generalized workflow for a Sonogashira coupling experiment.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl R¹-Pd(II)L₂-X Pd0->Pd_Aryl Oxidative Addition (R¹-X) Pd_Alkyne R¹-Pd(II)L₂-C≡CR² Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Product R¹-C≡CR² Pd_Alkyne->Product Reductive Elimination CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR² Cu_Alkyne->Pd_Aryl Transmetalation Cu_Alkyne->CuX Alkyne H-C≡CR² Alkyne->Cu_Alkyne Base (-HX)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes: Microwave-Assisted Synthesis Utilizing (5-Bromo-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-3-methylpyridin-2-yl)methanol is a versatile building block in medicinal chemistry and materials science. Its pyridine core is a common motif in pharmacologically active compounds, and the presence of a bromine atom and a primary alcohol offers multiple points for chemical modification. Microwave-assisted synthesis provides a rapid and efficient method for the derivatization of this scaffold, offering significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced reaction consistency.[1][2][3] These application notes provide detailed protocols for two key microwave-assisted transformations using this compound: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Key Advantages of Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in modern organic synthesis, offering several benefits:

  • Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[1][4]

  • Improved Yields: The rapid and uniform heating often minimizes the formation of byproducts, leading to higher isolated yields.[1]

  • Enhanced Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures consistent and reproducible results.[1]

  • Access to Novel Chemical Space: The ability to perform rapid reaction screening facilitates the exploration of a wider range of substrates and catalysts.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. In this application, the bromine atom of this compound is coupled with various boronic acids to introduce diverse aryl or heteroaryl substituents.

Illustrative Reaction Scheme:
Data Presentation: Optimization of Microwave-Assisted Suzuki-Miyaura Coupling

The following table summarizes the optimization of reaction conditions for the coupling of this compound with phenylboronic acid.

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1002075
2Pd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1002082
3Pd(dppf)Cl₂ (3) Cs₂CO₃ (2) 1,4-Dioxane/H₂O (4:1) 120 15 91
4Pd(OAc)₂/SPhos (3)K₃PO₄ (2)Toluene/H₂O (10:1)1201588
5Pd(PPh₃)₄ (3)Cs₂CO₃ (2)DME/H₂O (4:1)1201585

Data is illustrative and based on typical results for similar Suzuki-Miyaura reactions.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol details the optimized conditions for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave reactor vials (10 mL) with stir bars

  • Nitrogen or Argon gas supply

Procedure:

  • To a 10 mL microwave reactor vial, add this compound (1.0 equiv, e.g., 0.5 mmol, 101.5 mg).

  • Add the arylboronic acid (1.1 equiv, 0.55 mmol).

  • Add cesium carbonate (2.0 equiv, 1.0 mmol, 325.8 mg).

  • Add Pd(dppf)Cl₂ (0.03 equiv, 0.015 mmol, 12.2 mg).

  • Add 4 mL of degassed 1,4-dioxane and 1 mL of degassed water.

  • Seal the vial under a nitrogen or argon atmosphere.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15 minutes with stirring.

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceutical agents. Here, this compound is coupled with various primary or secondary amines.

Illustrative Reaction Scheme:
Data Presentation: Optimization of Microwave-Assisted Buchwald-Hartwig Amination

The following table presents optimized conditions for the amination of this compound with morpholine.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1103085
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene1103089
3Pd₂(dba)₃ (2) XPhos (4) LHMDS (1.5) Toluene 130 20 94
4Pd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)Dioxane1302578
5Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Dioxane1302091

Data is illustrative and based on typical results for similar Buchwald-Hartwig amination reactions.

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This protocol outlines the optimized procedure for the coupling of this compound with an amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equivalents, 1M solution in THF)

  • Anhydrous Toluene

  • Microwave reactor vials (10 mL) with stir bars

  • Nitrogen or Argon gas supply

Procedure:

  • To a 10 mL microwave reactor vial, add this compound (1.0 equiv, e.g., 0.5 mmol, 101.5 mg).

  • Add Pd₂(dba)₃ (0.02 equiv, 0.01 mmol, 9.2 mg) and XPhos (0.04 equiv, 0.02 mmol, 9.5 mg).

  • Seal the vial with a septum and purge with nitrogen or argon.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the amine (1.2 equiv, 0.6 mmol).

  • Add the LHMDS solution (1.5 equiv, 0.75 mmol, 0.75 mL of 1M solution).

  • Replace the septum with a cap under a positive pressure of inert gas.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 130°C for 20 minutes with stirring.

  • After cooling, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Microwave-Assisted Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow reagents Reagents This compound Arylboronic Acid Base (Cs₂CO₃) Catalyst (Pd(dppf)Cl₂) setup Reaction Setup - Add reagents to microwave vial - Add Dioxane/H₂O - Seal under N₂ reagents->setup 1. microwave Microwave Irradiation 120°C, 15 min setup->microwave 2. workup Workup - Cool to RT - Extraction with EtOAc - Wash and Dry microwave->workup 3. purification Purification Flash Column Chromatography workup->purification 4. product Final Product (5-Aryl-3-methylpyridin-2-yl)methanol purification->product 5.

Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.

Diagram 2: Microwave-Assisted Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow reagents Reagents This compound Amine Base (LHMDS) Catalyst (Pd₂(dba)₃) Ligand (XPhos) setup Reaction Setup - Add reagents to microwave vial - Add Toluene - Seal under N₂ reagents->setup 1. microwave Microwave Irradiation 130°C, 20 min setup->microwave 2. workup Workup - Cool and Quench - Extraction with EtOAc - Wash and Dry microwave->workup 3. purification Purification Flash Column Chromatography workup->purification 4. product Final Product (5-Amino-3-methylpyridin-2-yl)methanol Derivative purification->product 5.

Caption: Workflow for microwave-assisted Buchwald-Hartwig amination.

Diagram 3: General Signaling Pathway Logic

This diagram illustrates a hypothetical signaling pathway where a derivative of this compound acts as a kinase inhibitor, a common application for such scaffolds.

Signaling_Pathway cluster_synthesis Synthesis cluster_pathway Biological Pathway start This compound synth Microwave-Assisted Functionalization start->synth inhibitor Synthesized Inhibitor (e.g., Kinase Inhibitor) synth->inhibitor receptor Receptor Tyrosine Kinase (e.g., EGFR) inhibitor->receptor Inhibition downstream Downstream Signaling (e.g., MAPK/ERK Pathway) receptor->downstream Activation proliferation Cell Proliferation & Survival downstream->proliferation Signal Transduction

Caption: Inhibition of a signaling pathway by a synthesized compound.

References

Troubleshooting & Optimization

Purification of crude (5-Bromo-3-methylpyridin-2-YL)methanol by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of (5-Bromo-3-methylpyridin-2-YL)methanol

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful purification of this compound using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the column chromatography purification of this compound and related pyridine derivatives.

Q1: My compound, this compound, is not moving from the origin on the TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?

A: This is a common issue for polar compounds, especially those containing hydroxyl and pyridine groups.[1] The strong interaction with the polar silica gel stationary phase prevents elution with moderately polar solvents.

  • Solution: You need to use a more polar eluent system. Try a gradient of methanol in dichloromethane or ethyl acetate. For very polar compounds that still show low mobility, a solvent system containing ammonia can be effective.[1] Consider preparing a stock solution of 10% ammonium hydroxide in methanol and using 1-10% of this solution in dichloromethane.[1]

Q2: My compound is streaking or showing significant peak tailing during column chromatography. How can I improve the separation?

A: Peak tailing is a frequent problem when purifying pyridine-containing compounds on silica gel.[2] The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape and inefficient separation.[2]

  • Solution: To mitigate this interaction, add a small amount of a basic modifier to your eluent. Adding 0.1-1% triethylamine (TEA) or a small percentage of ammonia to the mobile phase is highly effective at masking the acidic silanol sites and improving peak shape.[2][3][4]

Q3: The separation between my product and impurities is poor, and fractions are co-eluting. What are the common causes and solutions?

A: Poor separation can result from several factors, including an unoptimized eluent system, column overloading, or improper packing.[3][5]

  • Solutions:

    • Optimize Eluent System: Use Thin-Layer Chromatography (TLC) to find the ideal solvent mixture. The target Rf value for your desired compound should be approximately 0.2-0.4 to ensure good separation on the column.[3][4]

    • Avoid Column Overloading: Do not use an excessive amount of crude product for your column size. A general guideline is to load an amount of crude material that is 1-5% of the total weight of the silica gel.[5]

    • Ensure Proper Column Packing: The silica gel must be packed uniformly without any air bubbles or cracks, which can cause channeling and lead to poor separation.[5]

Q4: I suspect my compound is decomposing on the silica gel column, leading to low recovery. How can I confirm this, and what are the alternatives?

A: Some pyridine derivatives can be sensitive to the acidic nature of standard silica gel, leading to on-column degradation.[1][6]

  • Solutions:

    • Test for Stability: You can check for stability by spotting your crude mixture on a TLC plate, letting it sit for an hour or two, and then eluting it. If new spots appear or the product spot diminishes, your compound is likely unstable on silica.[1]

    • Deactivate the Silica: Before packing, you can treat the silica gel with a solvent system containing a basic modifier like triethylamine to neutralize its acidity.[6]

    • Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using a less acidic stationary phase such as neutral alumina or florisil.[1]

Q5: My crude product is not very soluble in the starting eluent (e.g., hexane/ethyl acetate). What is the best way to load it onto the column?

A: Loading a sample in a solvent that is too strong or in a large volume can ruin the separation. If solubility in the eluent is low, a different loading technique is required.

  • Solutions:

    • Minimal Strong Solvent: Dissolve the sample in a minimal amount of a stronger, more polar solvent like dichloromethane.[5][7] Carefully apply this concentrated solution to the top of the column.

    • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent, add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent completely to get a dry, free-flowing powder.[7][8] This powder can then be carefully added to the top of the packed column. This method ensures that the initial separation band is very narrow.[3][7]

Data Presentation

Table 1: Troubleshooting Summary for Column Chromatography

ProblemPossible Cause(s)Suggested Solution(s)
Compound Not Eluting Eluent polarity is too low.Gradually increase the polarity of the eluent (e.g., add methanol).[3] For highly polar basic compounds, use an eluent containing ammonia or triethylamine.[1][3]
Peak Tailing / Streaking Strong interaction of the basic pyridine nitrogen with acidic silica gel.[2]Add a basic modifier (0.1-1% triethylamine or ammonia) to the eluent to mask acidic silanol groups.[2][3]
Poor Separation / Co-elution Inappropriate eluent system. Column overloading. Improper column packing (cracks/channels).[3][5]Optimize the eluent using TLC to achieve an Rf of 0.2-0.4 for the target compound.[3][4] Reduce the amount of crude material loaded (1-5% of silica weight).[5] Repack the column carefully to ensure it is uniform and free of air bubbles.[5]
Low Product Recovery Compound decomposition on acidic silica gel.[1] Compound is highly retained.Test for stability on a TLC plate.[1] Deactivate silica with a base or use neutral alumina.[6] Increase eluent polarity significantly after desired product elution to wash the column.
Product Elutes Too Quickly Eluent polarity is too high.Start with a less polar eluent and use a gradient elution to gradually increase polarity.[3]

Table 2: Typical Eluent Systems for Pyridine Derivatives on Silica Gel

Compound PolarityExample Eluent SystemNotes
Low to Medium Hexanes / Ethyl Acetate (Gradient)A standard starting point for many organic compounds.[2][5][6]
Medium to High Dichloromethane / Methanol (Gradient)Effective for more polar compounds.[9] Can cause swelling/cracking of the silica if the gradient is too steep.
High / Basic Dichloromethane / Methanol + 0.1-1% TriethylamineThe added base improves peak shape for basic compounds like pyridines.[2][4]
Very High / Basic Dichloromethane with 1-10% of (10% NH4OH in Methanol)A powerful eluent system for highly polar, basic compounds that are otherwise immobile.[1]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound.

1. Eluent Selection via TLC:

  • Dissolve a small amount of the crude material in a solvent like dichloromethane.

  • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol).

  • Add 0.5% triethylamine to the test solvents to simulate column conditions and improve spot shape.

  • The ideal eluent system is one that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product and shows good separation from impurities.[3][4]

2. Column Preparation:

  • Select an appropriately sized column for the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5]

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[5]

  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.[5]

  • Add another thin layer of sand on top of the packed silica gel to protect the surface.

  • Drain the excess eluent until the solvent level is just at the top of the sand layer.[5]

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small portion of silica gel to this solution.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[3][7]

  • Carefully add this powder to the top of the packed column, creating a thin, even layer.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure to the column to begin the elution process at a steady flow rate.

  • Start collecting fractions in separate test tubes. The volume of the fractions should be appropriate for the scale of the column.

5. Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure to yield the purified this compound.[5]

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the column chromatography purification process.

G Troubleshooting Workflow for Column Chromatography Start Poor Purification Result Problem1 Observation: Compound does not elute (Rf ≈ 0) Start->Problem1 Problem2 Observation: Peak Tailing / Streaking Start->Problem2 Problem3 Observation: Poor Separation / Co-elution Start->Problem3 Problem4 Observation: Low Recovery / Decomposition Start->Problem4 Solution1a Action: Increase eluent polarity (e.g., add MeOH) Problem1->Solution1a Primary Fix Solution1b Action: Use ammoniated solvent system (e.g., 1-10% NH4OH in MeOH/DCM) Problem1->Solution1b If Still Immobile Solution2 Action: Add basic modifier to eluent (0.1-1% Triethylamine) Problem2->Solution2 Solution3a Action: Re-optimize eluent with TLC (Target Rf ~0.2-0.4) Problem3->Solution3a Solution3b Action: Check column loading (<5% of silica weight) Problem3->Solution3b Solution3c Action: Ensure proper column packing (no cracks/bubbles) Problem3->Solution3c Solution4a Action: Test compound stability on TLC plate Problem4->Solution4a Solution4b Action: Deactivate silica with TEA or use neutral alumina Solution4a->Solution4b If unstable

Caption: Troubleshooting workflow for column chromatography.

References

Common side reactions in the synthesis of (5-Bromo-3-methylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (5-Bromo-3-methylpyridin-2-YL)methanol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, categorized by the synthetic strategy employed.

Scenario 1: Synthesis via Reduction of 5-Bromo-3-methylpyridine-2-carbaldehyde

Problem: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Degradation of Starting Material Ensure the aldehyde is pure and has not been oxidized to the carboxylic acid. Check the starting material by NMR or LC-MS before use.
Ineffective Reducing Agent Sodium borohydride (NaBH₄) in methanol or ethanol is a common choice. Ensure the reagent is fresh and anhydrous. For less reactive aldehydes, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF or ether may be required, but care must be taken due to its high reactivity.
Incorrect Reaction Temperature Reductions with NaBH₄ are typically run at 0°C to room temperature. If the reaction is too slow, it can be gently warmed. LiAlH₄ reactions are often started at 0°C and then allowed to warm to room temperature.
Incomplete Quenching After the reaction is complete, it needs to be carefully quenched. For NaBH₄, this is typically done with water or a dilute acid. For LiAlH₄, a Fieser workup (sequential addition of water, 15% NaOH, and then more water) is standard. Incomplete quenching can lead to the formation of emulsions and loss of product during workup.

Problem: Presence of Impurities in the Final Product

Possible Side Reaction/Impurity Identification Mitigation and Purification
Unreacted Starting Material Detected by TLC, LC-MS, or NMR (aldehyde peak ~9-10 ppm).Ensure the reaction goes to completion by monitoring with TLC. If unreacted aldehyde remains, add more reducing agent. Purification can be achieved by column chromatography.
Over-reduction Unlikely for a primary alcohol, but if other reducible functional groups are present, they may be affected.Choose a milder reducing agent (e.g., NaBH₄ over LiAlH₄) if chemoselectivity is an issue.
Formation of Acetals/Ketals If the reaction is run in an alcoholic solvent under acidic conditions (from impurities), acetal formation with the solvent can occur.Ensure the reaction is run under neutral or basic conditions.
Scenario 2: Synthesis via Grignard or Organolithium Reaction

This route typically involves the formation of a Grignard reagent from 2,5-dibromo-3-methylpyridine or a lithium-halogen exchange, followed by reaction with formaldehyde.

Problem: Failure to Form the Organometallic Reagent

Possible Cause Suggested Solution
Wet Glassware or Solvents Grignard and organolithium reagents are extremely sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used.
Inactive Magnesium For Grignard formation, the magnesium turnings may be coated with an oxide layer. Activate the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by sonication.
Incorrect Temperature for Lithiation Lithium-halogen exchange reactions are typically performed at low temperatures (-78 °C) to prevent side reactions.[1]

Problem: Low Yield of the Desired Alcohol

Possible Side Reaction Explanation Mitigation
Reaction with Starting Material The formed organometallic species can react with the starting bromopyridine.[2]Add the organolithium reagent to a solution containing the electrophile (formaldehyde) to keep the concentration of the reactive intermediate low.[3]
Protonation of the Organometallic Any acidic protons in the reaction mixture (from water or other impurities) will quench the reactive intermediate.Ensure strictly anhydrous conditions.
Formation of Symmetric Byproducts Coupling of the organometallic reagent with itself can occur.Maintain a low reaction temperature and use the reagent immediately after its formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions depend on the synthetic route.

  • For reduction routes: Incomplete reduction leading to residual starting material is common.

  • For organometallic routes: The primary side reactions include the reaction of the highly reactive organolithium or Grignard reagent with the starting bromopyridine, dimerization of the organometallic reagent, and quenching by any trace amounts of water or other protic sources.[2] Nucleophilic attack of the alkyl lithium on the pyridine ring is also a potential side reaction if the reaction is not kept at a low temperature.[1]

Q2: How can I purify the final product?

A2: this compound is a solid at room temperature. The most common purification method is column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane. Recrystallization from a suitable solvent system can also be an effective purification method.

Q3: My NMR spectrum shows unexpected signals. What could they be?

A3: Unexpected signals could arise from several sources:

  • Residual Solvents: Check for common solvents used in the reaction and purification (e.g., ethyl acetate, hexanes, dichloromethane).

  • Unreacted Starting Materials: Compare the spectrum to that of your starting materials.

  • Byproducts: As mentioned in the troubleshooting guide, byproducts from side reactions are a likely cause. For example, in an organometallic route, you might see signals corresponding to the protonated (debrominated) starting material or a coupled bipyridine.

Q4: Is a Grignard reaction or a lithium-halogen exchange more suitable for this synthesis?

A4: Both methods can be effective. Lithium-halogen exchange using reagents like n-butyllithium is often faster and can be performed at very low temperatures (-78 °C), which can help to minimize side reactions.[1][2] However, n-butyllithium is also a strong base and can cause deprotonation if there are acidic protons present. Grignard reagents are generally less reactive and may require higher temperatures to form, but they can be more tolerant of certain functional groups. The choice may depend on the specific precursor being used and the equipment available.

Experimental Protocols

Protocol 1: Reduction of 5-Bromo-3-methylpyridine-2-carbaldehyde with Sodium Borohydride
  • Dissolve 5-bromo-3-methylpyridine-2-carbaldehyde (1.0 eq) in methanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench with deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis via Lithium-Halogen Exchange and Reaction with Formaldehyde
  • To a solution of 2,5-dibromo-3-methylpyridine (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, pass dry formaldehyde gas (generated by heating paraformaldehyde) through the reaction mixture, or add a solution of anhydrous paraformaldehyde in THF.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_and_Side_Reactions SM1 5-Bromo-3-methylpyridine- 2-carbaldehyde P (5-Bromo-3-methylpyridin- 2-YL)methanol SM1->P Reduction SP1 Unreacted Aldehyde SM1->SP1 Incomplete Reaction SM2 2,5-Dibromo-3-methylpyridine SM2->P Lithiation & Formaldehyde Addition SP2 Protonated Starting Material (5-Bromo-3-methylpyridine) SM2->SP2 Quenching of Lithiated Intermediate SP3 Coupled Bipyridine SM2->SP3 Dimerization R1 NaBH4 R2 n-BuLi, then HCHO

Caption: Synthetic routes and potential side products.

Troubleshooting_Workflow start Low Product Yield q1 Which synthetic route was used? start->q1 reduction Reduction of Aldehyde q1->reduction Reduction organometallic Organometallic Route q1->organometallic Organometallic check_reagent Check Reducing Agent Activity reduction->check_reagent check_sm Verify Starting Material Purity reduction->check_sm check_temp Optimize Reaction Temperature reduction->check_temp check_anhydrous Ensure Anhydrous Conditions organometallic->check_anhydrous check_activation Activate Mg (Grignard) organometallic->check_activation check_lith_temp Verify Lithiation Temperature (-78°C) organometallic->check_lith_temp

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Oxidation of (5-Bromo-3-methylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of (5-Bromo-3-methylpyridin-2-YL)methanol to its corresponding aldehyde, 5-Bromo-3-methylpyridine-2-carbaldehyde. The primary challenge often encountered is the over-oxidation of the desired aldehyde to the carboxylic acid. This guide offers detailed protocols and advice to mitigate this issue and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: My oxidation of this compound is resulting in a significant amount of the carboxylic acid byproduct. What is the primary cause of this over-oxidation?

A1: Over-oxidation to the corresponding carboxylic acid is a common issue when oxidizing primary alcohols, especially activated ones like pyridyl methanols. The primary causes include:

  • Use of harsh oxidizing agents: Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are generally not suitable for this transformation as they readily oxidize the intermediate aldehyde.

  • Prolonged reaction times: Allowing the reaction to proceed for too long, even with milder oxidants, can lead to the slow oxidation of the aldehyde.

  • Elevated temperatures: Higher reaction temperatures can increase the rate of over-oxidation.

  • Presence of water: For some oxidation reactions, the presence of water can facilitate the hydration of the aldehyde to a gem-diol, which is then easily oxidized to the carboxylic acid.

Q2: Which oxidizing agents are recommended to selectively obtain 5-Bromo-3-methylpyridine-2-carbaldehyde?

A2: To prevent over-oxidation, it is crucial to use mild and selective oxidizing agents. The following are highly recommended for the oxidation of primary alcohols to aldehydes:

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides high yields of aldehydes under mild, neutral conditions.[1][2][3]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, offering excellent selectivity for aldehydes.[4][5]

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) catalyzed oxidation: This system uses a catalytic amount of TEMPO in conjunction with a stoichiometric co-oxidant (e.g., sodium hypochlorite or diacetoxyiodobenzene) and provides a green and efficient route to aldehydes.[6][7][8][9][10]

Q3: I am observing a low yield of the desired aldehyde despite using a mild oxidizing agent. What are the potential reasons?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Substrate quality: Ensure the starting material, this compound, is pure.

  • Reagent quality: The activity of some oxidizing agents, like DMP, can degrade upon improper storage. Use freshly opened or properly stored reagents.

  • Suboptimal reaction conditions: Factors such as solvent, temperature, and stoichiometry of reagents need to be carefully controlled. Refer to the detailed protocols below.

  • Work-up and purification issues: The desired aldehyde may be lost during the work-up or purification steps. Ensure appropriate extraction and chromatography techniques are used.

Q4: Are there any specific safety precautions I should take when running these oxidation reactions?

A4: Yes, safety is paramount.

  • Dess-Martin Periodinane (DMP): DMP is potentially explosive, especially upon impact or heating. Handle with care and avoid grinding. Store in a cool, dry place.[11]

  • Swern Oxidation: This reaction generates dimethyl sulfide, which has a strong, unpleasant odor, and carbon monoxide, which is toxic. Always perform this reaction in a well-ventilated fume hood. The reaction is also highly exothermic and requires careful temperature control at low temperatures (typically -78 °C).

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Significant over-oxidation to carboxylic acid Oxidizing agent is too strong.Switch to a milder reagent like Dess-Martin Periodinane (DMP), or perform a Swern oxidation or a TEMPO-catalyzed oxidation.
Reaction time is too long.Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.
Reaction temperature is too high.Maintain the recommended reaction temperature. For Swern oxidation, a dry ice/acetone bath (-78 °C) is crucial. For DMP and TEMPO oxidations, room temperature is often suitable, but cooling might be necessary for reactive substrates.
Low or no conversion of starting material Inactive oxidizing agent.Use a fresh batch of the oxidizing agent. The activity of DMP can be checked by a test reaction on a simple alcohol like benzyl alcohol.
Insufficient amount of oxidant.Ensure the correct stoichiometry is used. Typically, a slight excess of the oxidant (e.g., 1.1-1.5 equivalents for DMP) is recommended.
Incorrect reaction temperature.Ensure the reaction is run at the optimal temperature for the chosen method. Some oxidations may require initial cooling followed by warming to room temperature.
Formation of multiple unidentified side products Unstable product under reaction or work-up conditions.The aldehyde product may be sensitive. Ensure a mild work-up procedure. For acid-sensitive products, adding a mild base like pyridine or sodium bicarbonate during DMP oxidation can be beneficial.[1]
Impure starting material.Purify the this compound before the oxidation reaction.
Difficulty in isolating the product Emulsion during aqueous work-up.Add brine (saturated NaCl solution) to break up emulsions during extraction.
Product is volatile.Be cautious during solvent removal under reduced pressure. Use moderate vacuum and temperature.
Co-elution with byproducts during chromatography.Optimize the solvent system for column chromatography to achieve better separation.

Experimental Protocols

Method 1: Dess-Martin Periodinane (DMP) Oxidation

This method is known for its mild conditions and high yields of aldehydes.[1][2][3]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Stir vigorously until the solid dissolves and the two layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-Bromo-3-methylpyridine-2-carbaldehyde.

Expected Yield: >90%

Method 2: Swern Oxidation

This low-temperature oxidation is highly selective for aldehydes and is suitable for sensitive substrates.[4][5]

Materials:

  • This compound

  • Oxalyl chloride or Trifluoroacetic anhydride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a thermometer under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM via the dropping funnel, keeping the internal temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, again keeping the temperature below -65 °C.

  • After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Yield: 85-95%

Method 3: TEMPO-Catalyzed Oxidation

This catalytic method is an environmentally friendly option that uses a co-oxidant.[6][8][9]

Materials:

  • This compound

  • TEMPO (0.05 - 0.1 eq)

  • Diacetoxyiodobenzene (BAIB) or Sodium hypochlorite (NaOCl) solution (1.1 eq)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

Procedure (using BAIB as co-oxidant):

  • To a solution of this compound (1.0 eq) in DCM, add TEMPO (0.1 eq).

  • Add diacetoxyiodobenzene (1.1 eq) in one portion.

  • Stir the mixture at room temperature and monitor by TLC. The reaction is usually complete within a few hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Expected Yield: 80-90%

Data Presentation

Oxidation MethodOxidizing AgentTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesKey Disadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)1-3 hoursRoom Temperature>90Mild conditions, high yield, simple work-up.[1][3]Reagent is expensive and potentially explosive.[11]
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N1-2 hours-78 °C to RT85-95High selectivity, suitable for sensitive substrates.[4][5]Requires cryogenic temperatures, produces foul-smelling byproducts.[5]
TEMPO-catalyzed Oxidation TEMPO (cat.), BAIB or NaOCl1-4 hoursRoom Temperature80-90Catalytic, environmentally friendly.[6][9]May require careful control of pH with some co-oxidants.

Visualizations

Signaling Pathways and Experimental Workflows

Oxidation_Pathway cluster_reaction Oxidation Reaction cluster_workup General Workflow Start This compound Aldehyde 5-Bromo-3-methylpyridine-2-carbaldehyde (Desired Product) Start->Aldehyde Mild Oxidation (DMP, Swern, TEMPO) CarboxylicAcid 5-Bromo-3-methylpyridine-2-carboxylic acid (Over-oxidation Product) Aldehyde->CarboxylicAcid Over-oxidation (Harsh conditions) Reaction Perform Oxidation Quench Quench Reaction Reaction->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Aldehyde Purify->Product

Caption: Chemical transformation and general experimental workflow for the selective oxidation.

Troubleshooting_Overoxidation Start Over-oxidation Observed? CheckOxidant Is a mild oxidant (DMP, Swern, TEMPO) being used? Start->CheckOxidant Yes Success Problem Resolved Start->Success No SwitchOxidant Action: Switch to a milder oxidizing agent. CheckOxidant->SwitchOxidant No CheckTimeTemp Are reaction time and temperature minimized? CheckOxidant->CheckTimeTemp Yes SwitchOxidant->Success OptimizeConditions Action: Monitor reaction by TLC and quench immediately upon completion. Lower temperature. CheckTimeTemp->OptimizeConditions No CheckTimeTemp->Success Yes OptimizeConditions->Success No No Yes Yes

Caption: Troubleshooting logic for addressing over-oxidation issues.

Reagent_Selection reagents Oxidation Method Dess-Martin Periodinane (DMP) Swern Oxidation TEMPO-catalyzed Oxidation Key Feature Mild, high yield High selectivity, low temp Catalytic, green Consideration Cost, safety Cryogenics, odor Co-oxidant choice

Caption: Comparison of recommended mild oxidation methods.

References

Technical Support Center: Troubleshooting Coupling Reactions of (5-Bromo-3-methylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the low reactivity of (5-Bromo-3-methylpyridin-2-YL)methanol in common palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often found to be unreactive in standard coupling reactions?

A1: The low reactivity of this substrate can be attributed to a combination of electronic and steric factors, as well as potential catalyst inhibition. The pyridine nitrogen's lone pair of electrons can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species.[1] The presence of both a methyl and a hydroxymethyl group flanking the pyridine nitrogen can also influence the electronic properties and steric environment of the molecule, potentially hindering the oxidative addition step of the catalytic cycle.

Q2: Can the hydroxymethyl group at the 2-position interfere with the coupling reaction?

A2: Yes, the hydroxymethyl group can participate in the reaction in several ways. The hydroxyl group's lone pair of electrons can coordinate to the palladium center. In some cases, a hydroxyl group can direct the cross-coupling reaction through the formation of a palladium alkoxide intermediate.[2][3] Additionally, under certain conditions, palladium catalysts can catalyze the reduction of aldehydes to hydroxymethyl groups, suggesting that the alcohol functionality can interact with the catalytic system.[4] It is also possible for the hydroxyl group to be deprotonated by the base, which could lead to side reactions or affect the solubility of the starting material.

Q3: Which coupling reactions are typically used for this type of substrate?

A3: The most common palladium-catalyzed cross-coupling reactions for functionalizing bromopyridines are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are valued for their versatility in forming carbon-carbon and carbon-nitrogen bonds, respectively.[5][6][7]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

Problem: You are observing low to no yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Possible Causes and Solutions:

  • Catalyst Inhibition: The pyridine nitrogen is likely coordinating to the palladium catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) to shield the palladium center and promote the desired catalytic activity.[8]

  • Protodeboronation of Boronic Acid: The boronic acid may be degrading, especially in the presence of aqueous bases.

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. Alternatively, using anhydrous conditions and a non-aqueous base can mitigate this side reaction.[8]

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be sluggish.

    • Solution: The choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can facilitate the formation of the more nucleophilic boronate species, enhancing the rate of transmetalation.[8]

Sonogashira Coupling Failure

Problem: The Sonogashira coupling between this compound and a terminal alkyne is not proceeding.

Possible Causes and Solutions:

  • Catalyst Deactivation: Both the palladium catalyst and the copper(I) co-catalyst are sensitive to air.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (argon or nitrogen). Use freshly opened or purified reagents.[9]

  • Homocoupling of the Alkyne (Glaser Coupling): The terminal alkyne is coupling with itself, forming a diyne byproduct.

    • Solution: This is often promoted by the presence of oxygen and the copper co-catalyst. Running the reaction under copper-free conditions, though potentially requiring more forcing conditions or specialized ligands, can eliminate this side reaction.

  • Inappropriate Base: The base may not be strong enough to deprotonate the terminal alkyne effectively.

    • Solution: While triethylamine (Et₃N) is commonly used, stronger bases like diisopropylamine (DIPA) or 1,8-diazabicycloundec-7-ene (DBU) can be more effective.[10]

Unsuccessful Buchwald-Hartwig Amination

Problem: You are attempting a Buchwald-Hartwig amination with this compound and an amine, but are only recovering starting material.

Possible Causes and Solutions:

  • Inadequate Ligand Choice: The ligand may not be suitable for this specific substrate.

    • Solution: For challenging heteroaromatic substrates, bulky biarylphosphine ligands such as Xantphos or BINAP are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[5][11]

  • Base Incompatibility: The chosen base may not be optimal for the specific amine being used.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. For less basic amines, a stronger base may be necessary.[12]

  • Hydroxymethyl Group Interference: The hydroxyl group may be interfering with the reaction.

    • Solution: Consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another stable protecting group. This can prevent unwanted coordination to the catalyst or deprotonation by the base.

Data Presentation: Reaction Conditions for Analogous Bromopyridines

The following tables summarize reaction conditions that have been successful for bromopyridine substrates structurally similar to this compound. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids [13][14]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-95>1560-85
Pd(dppf)Cl₂ (3)-K₂CO₃ (3.0)MeCN/H₂O (4:1)801-270-90

Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [9]

Catalyst (mol%)Ligand (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (excess)DMF100385-96
Pd(PPh₃)₄ (15)-CuI (30)Et₃N (excess)THFRoom Temp16~90 (for similar substrates)[15]

Table 3: Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine [11]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (1.4)Toluene11012-2475-90
Pd(OAc)₂ (5)dppp (7.5)NaOtBu (1.2)Toluene80-10012-2460-80

Experimental Protocols

The following are generalized experimental protocols adapted from procedures for structurally similar compounds. Optimization for this compound is recommended.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[13][14]

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Add the degassed solvent (e.g., DMF) and stir for 15-30 minutes.

  • Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the base (e.g., Et₃N).

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.[9]

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., Xantphos, 5 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv.) to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat to 110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Once complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify by flash column chromatography.[11]

Visualizations

Troubleshooting_Workflow start Low Coupling Reactivity of This compound cause1 Potential Catalyst Inhibition (Pyridine-N Coordination) start->cause1 cause2 Sub-optimal Reaction Conditions start->cause2 cause3 Hydroxymethyl Group Interference start->cause3 cause4 Starting Material Instability start->cause4 solution1a Use Bulky, Electron-Rich Ligands (e.g., SPhos, Xantphos) cause1->solution1a solution2a Screen Different: - Bases (K3PO4, Cs2CO3) - Solvents (Toluene, Dioxane) - Temperatures cause2->solution2a solution3a Protect Hydroxyl Group (e.g., as TBDMS ether) cause3->solution3a solution4a For Suzuki: Use Boronic Ester or Trifluoroborate Salt cause4->solution4a end Successful Coupling solution1a->end Improved Yield solution2a->end Improved Yield solution3a->end Improved Yield solution4a->end Improved Yield

Caption: A troubleshooting decision tree for low reactivity.

Experimental_Workflow prep Step 1: Reagent Preparation Add this compound, coupling partner, base, catalyst, and ligand to a dry flask. inert Step 2: Inert Atmosphere Evacuate and backfill the flask with Argon or Nitrogen (repeat 3x). Add degassed solvent. prep->inert reaction Step 3: Reaction Heat the mixture to the desired temperature with vigorous stirring. Monitor progress via TLC or LC-MS. inert->reaction workup Step 4: Work-up Cool to room temperature. Dilute with organic solvent, wash with water and brine. reaction->workup purification Step 5: Purification Dry the organic layer, concentrate, and purify by flash column chromatography. workup->purification product {Final Product} purification->product

Caption: A general experimental workflow for cross-coupling reactions.

References

Removal of palladium catalyst from (5-Bromo-3-methylpyridin-2-YL)methanol reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving (5-Bromo-3-methylpyridin-2-YL)methanol.

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Issue 1: High Residual Palladium Levels After Filtration

  • Symptom: The filtrate remains colored (black, grey, or brownish), and analysis (e.g., ICP-MS) indicates unacceptable levels of palladium.

  • Possible Cause 1: Fine Palladium Particles Passing Through the Filter.

    • Solution:

      • Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1]

      • Optimize Celite® Filtration: Ensure the Celite® bed is 1-2 cm thick and well-compacted. Pre-wetting the Celite® pad with the reaction solvent can enhance its effectiveness.[1][2]

      • Double Filtration: Pass the filtrate through a second Celite® pad.[1]

  • Possible Cause 2: Soluble Palladium Species are Present. Filtration is only effective for heterogeneous catalysts.[1]

    • Solution:

      • Switch to a Scavenging Method: Employ solid-supported scavengers to capture dissolved palladium species.[1]

      • Induce Precipitation: Before filtration, try adding an anti-solvent to precipitate the soluble palladium.[1]

  • Possible Cause 3: Strong Chelation to the Product. The nitrogen atom in the pyridine ring of this compound can coordinate with palladium, forming soluble complexes that are difficult to remove by simple filtration.[3]

    • Solution:

      • Utilize a Metal Scavenger: Use a scavenger with a high affinity for palladium, such as thiol-based or triamine-based scavengers.[3][4]

      • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time to maximize removal.[4]

Issue 2: Low Product Yield After Purification

  • Symptom: Significant loss of this compound after the palladium removal step.

  • Possible Cause: Product Adsorption onto the Purification Medium. This is particularly common with activated carbon and silica-based scavengers, especially for polar molecules.[5]

    • Solution:

      • Reduce Adsorbent Amount: Use the minimum effective quantity of the scavenger or activated carbon.[4]

      • Thoroughly Wash the Adsorbent: After filtration, wash the filter cake with fresh solvent to recover any adsorbed product.[1]

      • Select a Different Scavenger: Consider a polymer-based scavenger which may have a lower affinity for your product.[5]

      • Change the Purification Method: If product loss remains high, explore alternative methods like crystallization or extraction.[4]

Issue 3: Inconsistent Palladium Removal Across Batches

  • Symptom: The efficiency of palladium removal varies significantly from one experiment to another.

  • Possible Cause: Variability in the Final State of the Palladium Catalyst. The oxidation state (Pd(0) vs. Pd(II)) and coordination of the palladium species can differ between runs.[4]

    • Solution:

      • Standardize the Reaction Work-up: Implement a consistent work-up procedure before palladium removal to ensure the palladium is in a more uniform state.[4]

      • Employ a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.[4]

      • Consider a Pre-treatment Step: A mild oxidation or reduction step can convert various palladium species into a single, more easily removable form.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from reaction mixtures containing pyridine derivatives like this compound?

A1: The most common methods include:

  • Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica- or polymer-based scavengers with thiol or amine functionalities).[3][4]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C).[2]

  • Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[4]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase.[4]

  • Chromatography: Employing techniques like column chromatography to separate the product from the catalyst.[2]

Q2: Why is it particularly challenging to remove palladium from reactions involving pyridine-containing compounds?

A2: The nitrogen atom in the pyridine ring is a Lewis base and can act as a strong ligand, coordinating with palladium species. This can lead to the formation of soluble palladium complexes that are difficult to remove by simple filtration.[3]

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have set strict limits for elemental impurities. For palladium, the permitted daily exposure is low, often translating to a concentration limit of around 10 ppm in the final API.[6]

Q4: How do I choose the most suitable palladium removal method for my experiment?

A4: The choice depends on several factors:

  • The form of the palladium: Is it a heterogeneous solid (like Pd/C) or a soluble homogeneous species?

  • The nature of your product: Consider its solubility, stability, and potential to bind to the purification medium.

  • The required purity level: The stringency of the final application will dictate the necessary level of palladium removal.

  • Scalability: Some methods are more amenable to large-scale production than others.

Q5: What is Celite®, and how does it aid in palladium removal?

A5: Celite® is a brand of diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. It is used as a filter aid to trap fine particles, including heterogeneous palladium catalysts like palladium on carbon (Pd/C), preventing them from passing through the filter paper.[1][2]

Data Presentation

Table 1: Comparison of Palladium Scavenger Efficiency

Scavenger TypeInitial Pd Concentration (ppm)Final Pd Concentration (ppm)Removal Efficiency (%)Reference
Thiol-based Silica (SiliaMetS® Thiol)13002>99.8[7]
Activated Carbon (Carboxen® 564)12501299.0[6]
TMT-based Resin (Biotage® MP-TMT)852<15>98.2[8]
Thiol-functionalized Silica22392099.1[9]

Note: Efficiency can vary based on specific reaction conditions, solvent, temperature, and the nature of the product.

Experimental Protocols

Protocol 1: Palladium Removal Using Celite® Filtration

This method is suitable for removing heterogeneous palladium catalysts (e.g., Pd/C).

  • Preparation of the Celite® Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a 1-2 cm layer of Celite®.

    • Gently press down to create a compact and level bed.

    • Pre-wet the Celite® pad with the solvent used in the reaction mixture.[1]

  • Filtration:

    • Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[2]

    • Slowly pour the diluted mixture onto the center of the Celite® pad.

    • Apply gentle vacuum to draw the solution through the filter.[1]

  • Washing and Collection:

    • Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.[2]

    • Collect the filtrate, which now contains the product with the heterogeneous palladium catalyst removed.

Protocol 2: Palladium Removal Using a Thiol-Based Scavenger

This method is effective for removing soluble palladium species.

  • Scavenger Addition:

    • To the reaction mixture containing the dissolved product and palladium catalyst, add the thiol-based scavenger (typically 3-10 equivalents relative to the palladium).[5]

  • Stirring:

    • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[4][5]

  • Filtration:

    • Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[4]

  • Washing and Concentration:

    • Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.[4]

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Palladium Removal Using Activated Carbon

This is a common and cost-effective method for removing soluble palladium.

  • Carbon Addition:

    • Dissolve the crude product in an appropriate solvent (e.g., THF, Toluene).

    • Add activated carbon (typically 5-10 wt% of the crude product).[5]

  • Stirring:

    • Stir the suspension at room temperature for 2-18 hours.[4][5]

  • Filtration:

    • Filter the mixture through a pad of Celite® to remove the activated carbon. Note that fine carbon particles can be difficult to filter completely.[4]

  • Washing and Concentration:

    • Wash the Celite® pad with fresh solvent to recover any adsorbed product.

    • Concentrate the filtrate to obtain the purified product.

Visualizations

Palladium_Removal_Decision_Tree start Start: Reaction Mixture with this compound and Palladium Catalyst catalyst_type What is the form of the Palladium catalyst? start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Solid homogeneous Homogeneous (Soluble) catalyst_type->homogeneous Dissolved celite_filtration Perform Celite® Filtration heterogeneous->celite_filtration scavenging Select a Scavenging Method homogeneous->scavenging analysis1 Analyze Residual Pd (e.g., ICP-MS) celite_filtration->analysis1 pass Palladium Levels Acceptable analysis1->pass < 10 ppm fail Palladium Levels Too High analysis1->fail > 10 ppm scavenger_choice Choose Scavenger: - Thiol-based - Amine-based - Activated Carbon scavenging->scavenger_choice scavenging_process Perform Scavenging Protocol (Stirring, Filtration) scavenging->scavenging_process analysis2 Analyze Residual Pd (e.g., ICP-MS) scavenging_process->analysis2 analysis2->pass < 10 ppm analysis2->fail > 10 ppm troubleshoot Troubleshoot: - Optimize Scavenging - Try a different method (e.g., Crystallization) fail->troubleshoot

Caption: Decision tree for selecting a palladium removal method.

Scavenging_Workflow start Start: Crude reaction mixture containing soluble palladium dissolve Dissolve crude product in a suitable solvent start->dissolve add_scavenger Add solid-supported scavenger (e.g., Thiol-silica, Activated Carbon) dissolve->add_scavenger stir Stir mixture for an optimized duration and temperature (e.g., 2-24h, RT-60°C) add_scavenger->stir filter Filter the mixture through a Celite® pad stir->filter wash Wash the filter cake with fresh solvent filter->wash collect Combine filtrate and washings wash->collect concentrate Concentrate the solution to obtain the purified product collect->concentrate end End: Purified Product concentrate->end

References

Stability issues of (5-Bromo-3-methylpyridin-2-YL)methanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of (5-Bromo-3-methylpyridin-2-YL)methanol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound under acidic or basic conditions?

A1: this compound, like other pyridine derivatives and benzyl alcohol analogs, may be susceptible to degradation under strong acidic or basic conditions. Potential degradation pathways could include oxidation of the methanol group, acid-catalyzed reactions involving the pyridine ring, or nucleophilic substitution under basic conditions. It is crucial to perform forced degradation studies to identify the specific degradation products and pathways for this molecule.[1][2][3]

Q2: What are the likely degradation products of this compound?

  • Under Acidic Conditions: Protonation of the pyridine nitrogen may occur, potentially leading to subsequent reactions if other nucleophiles are present. Dehydration of the methanol group under harsh acidic conditions to form a carbocation, which could then react further, is also a possibility.

  • Under Basic Conditions: Deprotonation of the methanol group to form an alkoxide is a likely first step. This could be followed by oxidation to the corresponding aldehyde or carboxylic acid, especially in the presence of an oxidizing agent. Nucleophilic substitution of the bromo group is also a possibility under strong basic conditions and high temperatures.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating analytical method is essential for monitoring the degradation of the parent compound and the formation of its degradation products.[4] High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique for this purpose. The method should be validated to ensure it can separate the parent compound from all potential degradation products.

Q4: What general precautions should I take when working with this compound?

A4: It is recommended to store the compound in a cool, dark, and dry place to minimize degradation from heat, light, and moisture. When preparing solutions, use high-purity solvents and protect the solutions from light if photostability is a concern. For long-term storage of solutions, consider storing them at low temperatures (e.g., -20°C).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected peaks in HPLC analysis of a sample stored in acidic solution. Acid-catalyzed degradation of the compound.Neutralize the sample before analysis. Perform a time-course study to monitor the rate of degradation. Characterize the new peaks using techniques like LC-MS to identify the degradation products.
Loss of parent compound peak area in a sample stored in basic solution. Base-catalyzed degradation of the compound.Adjust the pH of the solution to neutral if possible for storage. Investigate the effect of different bases and concentrations on the stability.
Discoloration of the solid compound upon storage. Potential oxidation or other degradation.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber vials.
Inconsistent results between experimental repeats. Variability in experimental conditions (e.g., pH, temperature, light exposure).Carefully control and monitor all experimental parameters. Use calibrated equipment and freshly prepared solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic and Basic Hydrolysis

Objective: To evaluate the stability of this compound in acidic and basic solutions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade water and acetonitrile

  • pH meter

  • HPLC system with UV detector

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For acidic hydrolysis, mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials to achieve a final drug concentration of 100 µg/mL.

  • For basic hydrolysis, mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials to achieve a final drug concentration of 100 µg/mL.

  • Prepare a control sample by diluting the stock solution with water to the same final concentration.

  • Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot from each vial, neutralize the acidic and basic samples, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 270 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the parent drug from degradation products generated during forced degradation studies.

Data Presentation

Table 1: Hypothetical Stability Data of this compound under Forced Degradation Conditions
Condition Time (hours) % Parent Compound Remaining Number of Degradation Products
0.1 M HCl (60°C)2495.21
4889.82
7284.12
1 M HCl (60°C)2482.52
4871.33
7260.73
0.1 M NaOH (60°C)2498.11
4895.91
7293.52
1 M NaOH (60°C)2490.32
4881.73
7272.43

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

degradation_pathway cluster_acid Acidic Conditions cluster_base Basic Conditions parent This compound acid_intermediate Protonated Pyridine parent->acid_intermediate H+ base_intermediate Alkoxide Intermediate parent->base_intermediate OH- base_product_2 Substitution Product parent->base_product_2 Nu- acid_product Further Degradation Products acid_intermediate->acid_product base_product_1 Oxidation Product (Aldehyde/Carboxylic Acid) base_intermediate->base_product_1 [O]

Caption: Potential degradation pathways under acidic and basic conditions.

experimental_workflow start Start: Stability Study prepare_samples Prepare Samples (Acid, Base, Control) start->prepare_samples stress_samples Incubate at Controlled Temperature prepare_samples->stress_samples analyze_samples Analyze by Stability-Indicating HPLC Method stress_samples->analyze_samples evaluate_data Evaluate Data (% Degradation, Products) analyze_samples->evaluate_data conclusion Conclusion on Stability evaluate_data->conclusion

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Characterization of Impurities in (5-Bromo-3-methylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Bromo-3-methylpyridin-2-YL)methanol. The information herein is designed to assist in the identification and characterization of potential impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my this compound samples?

A1: Impurities in this compound can be broadly categorized into three types:

  • Organic Impurities: These can be process-related (starting materials, intermediates, by-products) or degradation products.

  • Inorganic Impurities: These may include reagents, catalysts (e.g., palladium from coupling reactions), and inorganic salts.

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., dichloromethane, dioxane) may be present in the final product.

Q2: What are some potential process-related organic impurities?

A2: Based on common synthetic routes for substituted pyridines, potential process-related impurities include:

  • Unreacted Starting Materials: Such as 2-amino-5-bromo-3-methylpyridine or 5-bromo-3-methyl-2-pyridinecarboxylic acid, depending on the synthetic pathway.

  • Intermediates: Incomplete conversion of synthetic intermediates can lead to their presence in the final product.

  • By-products: Side reactions can generate structurally similar compounds. For instance, in Suzuki coupling reactions, homo-coupling of boronic acid reagents can occur.[1]

Q3: What are the likely degradation products of this compound?

A3: Under stress conditions such as exposure to heat, light, or oxidizing agents, this compound may degrade. Potential degradation products include:

  • (5-Bromo-3-methylpyridin-2-YL)methanal: Oxidation of the primary alcohol to an aldehyde.

  • 5-Bromo-3-methylpyridine-2-carboxylic acid: Further oxidation of the aldehyde to a carboxylic acid.

  • This compound N-oxide: Oxidation of the pyridine nitrogen atom.[2]

Q4: How can I identify these impurities?

A4: A combination of analytical techniques is typically employed for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A primary technique for separating and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives detailed structural information about the impurities.

  • Gas Chromatography (GC): Useful for the analysis of volatile impurities and residual solvents.

Troubleshooting Guides

HPLC Analysis Issues

Issue 1: Peak Tailing for the Main Compound and Impurities

  • Possible Cause: Pyridine compounds are basic and can interact with acidic residual silanol groups on silica-based HPLC columns, leading to poor peak shape.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lower the mobile phase pH to around 2.5-3.0 with a suitable buffer (e.g., phosphate buffer) to protonate the silanols and reduce interaction.

    • Use of Mobile Phase Additives: Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase. TEA will preferentially interact with the active silanol sites.

    • Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Issue 2: Poor Resolution Between the Main Peak and an Impurity

  • Possible Cause: The impurity may be structurally very similar to this compound, making separation challenging.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Vary the organic modifier (e.g., acetonitrile vs. methanol) and the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.

    • Change Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different selectivity (e.g., a phenyl or cyano column instead of a C18).

    • Adjust Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and improve resolution, although it may increase backpressure.

Issue 3: Appearance of Unexpected Peaks in the Chromatogram

  • Possible Cause: These could be degradation products formed during sample preparation or analysis, or they could be impurities leached from the HPLC system or vials. The use of certain solvents like dichloromethane with pyridine derivatives can also lead to the formation of adducts.[3]

  • Troubleshooting Steps:

    • Blank Injection: Run a blank injection (mobile phase only) to check for system-related peaks.

    • Sample Solvent Blank: Inject the solvent used to dissolve the sample to ensure it is not contributing to the impurity profile.

    • Sample Stability: Prepare a fresh sample and inject it immediately to see if the unexpected peaks are due to sample degradation over time.

    • Review Solvent Choices: If using chlorinated solvents like dichloromethane for sample preparation, consider the possibility of adduct formation with the pyridine nitrogen.[3]

Data Presentation

Table 1: Potential Process-Related Impurities

Impurity NamePotential SourceAnalytical Technique for Detection
2-Amino-5-bromo-3-methylpyridineStarting MaterialHPLC, LC-MS
5-Bromo-3-methyl-2-pyridinecarboxylic acidStarting Material/IntermediateHPLC, LC-MS
Palladium complexesCatalyst ResidueInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Bispyridinium adductsReaction with chlorinated solventsLC-MS

Table 2: Potential Degradation Products

Impurity NameDegradation PathwayAnalytical Technique for Detection
(5-Bromo-3-methylpyridin-2-YL)methanalOxidationHPLC, LC-MS
5-Bromo-3-methylpyridine-2-carboxylic acidOxidationHPLC, LC-MS
This compound N-oxideOxidationHPLC, LC-MS

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis cluster_identification Impurity Identification sample Sample of (5-Bromo-3- methylpyridin-2-YL)methanol dissolve Dissolve in Mobile Phase (1 mg/mL) sample->dissolve inject Inject into HPLC System dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Impurities (Area % Method) integrate->quantify lcms LC-MS Analysis quantify->lcms characterize Structural Elucidation lcms->characterize nmr NMR Spectroscopy nmr->characterize

Caption: Workflow for HPLC-based impurity analysis.

troubleshooting_logic cluster_peak_tailing Issue: Peak Tailing cluster_poor_resolution Issue: Poor Resolution cluster_unexpected_peaks Issue: Unexpected Peaks start Poor Chromatographic Results? cause_tailing Cause: Interaction with Silanols start->cause_tailing Yes cause_resolution Cause: Structurally Similar Compounds start->cause_resolution Yes cause_degradation Cause: Sample Degradation start->cause_degradation Yes solution_ph Solution: Lower Mobile Phase pH cause_tailing->solution_ph solution_additive Solution: Add Competing Base (TEA) cause_tailing->solution_additive solution_column Solution: Use Base-Deactivated Column cause_tailing->solution_column solution_gradient Solution: Optimize Gradient cause_resolution->solution_gradient solution_stationary_phase Solution: Change Column Selectivity cause_resolution->solution_stationary_phase solution_temp Solution: Adjust Temperature cause_resolution->solution_temp solution_fresh_sample Solution: Inject Fresh Sample cause_degradation->solution_fresh_sample cause_system Cause: System Contamination solution_blank Solution: Run Blank Injections cause_system->solution_blank

Caption: Troubleshooting logic for common HPLC issues.

References

Scaling up the synthesis of (5-Bromo-3-methylpyridin-2-YL)methanol for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (5-Bromo-3-methylpyridin-2-YL)methanol for industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound on an industrial scale?

A1: The two primary routes for industrial-scale synthesis are:

  • Route A: Grignard Reaction and Formylation: This involves the formation of a Grignard reagent from a suitable brominated pyridine precursor, followed by a reaction with a formylating agent.

  • Route B: Reduction of a Carbonyl Precursor: This route starts with the synthesis of 5-bromo-3-methylpyridine-2-carbaldehyde or a corresponding ester, which is then reduced to the desired alcohol.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Key safety considerations include:

  • Grignard Reagent Handling: Grignard reagents are highly reactive, pyrophoric, and sensitive to moisture and air. All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.[1]

  • Exothermic Reactions: The formation of the Grignard reagent and its subsequent reactions can be highly exothermic. Proper temperature control, including the use of jacketed reactors and controlled addition rates, is crucial to prevent runaway reactions.

  • Solvent Safety: Many of the solvents used (e.g., THF, diethyl ether) are highly flammable. Ensure adequate ventilation and the absence of ignition sources.

  • Quenching: The quenching of Grignard reactions and reductions with hydrides can be vigorous. Slow and controlled addition of the quenching agent is essential.

Q3: How can the purity of the final product be maximized?

A3: High purity is achieved through a combination of controlled reaction conditions to minimize side-product formation and effective purification techniques. Common purification methods include:

  • Crystallization: Recrystallization from a suitable solvent system is a highly effective method for purifying solid pyridyl methanols.

  • Chromatography: While less common for large-scale production due to cost, column chromatography can be used for high-purity requirements.

  • Acid-Base Extraction: Exploiting the basicity of the pyridine nitrogen allows for purification by washing with acidic and basic aqueous solutions to remove non-basic and acidic impurities.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Yield in Grignard Reaction Step Presence of moisture or oxygen in the reaction setup.Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under a strict inert atmosphere.
Poor quality of magnesium turnings.Use fresh, high-purity magnesium turnings. Consider activation with iodine or 1,2-dibromoethane.
Incorrect reaction temperature.Maintain the recommended temperature range for Grignard reagent formation and subsequent reaction.
Formation of Impurities Side reactions due to incorrect stoichiometry or temperature fluctuations.Carefully control the addition rate of reagents and maintain stable reaction temperatures.
Presence of impurities in starting materials.Use high-purity starting materials.
Difficulties in Product Isolation Product is an oil or does not crystallize easily.Try different solvent systems for crystallization or consider converting the product to a salt to facilitate isolation.
Emulsion formation during aqueous workup.Add brine to the aqueous layer to break the emulsion.

Experimental Protocols

Route A: Grignard Reaction and Formylation

Step 1: Synthesis of 5-Bromo-2,3-dimethylpyridine

  • Reaction: Bromination of 2,3-dimethylpyridine.

  • Procedure: To a solution of 2,3-dimethylpyridine in a suitable solvent, add a brominating agent such as N-bromosuccinimide (NBS) portion-wise at a controlled temperature. Monitor the reaction by TLC or HPLC. Upon completion, quench the reaction, and extract the product. Purify by distillation or crystallization.

Step 2: Synthesis of this compound

  • Reaction: Grignard reaction of 5-bromo-2,3-dimethylpyridine followed by reaction with an oxygen source.

  • Procedure: Prepare the Grignard reagent from 5-bromo-2,3-dimethylpyridine and magnesium turnings in anhydrous THF under an inert atmosphere. Cool the Grignard solution and bubble dry oxygen through it, or add a suitable oxygenating agent. Quench the reaction carefully with aqueous ammonium chloride. Extract the product with an organic solvent and purify.

Route B: Reduction of 5-bromo-3-methylpyridine-2-carbaldehyde

Step 1: Synthesis of 5-bromo-3-methylpyridine-2-carbonitrile

  • Reaction: Cyanation of a suitable 2-halo-5-bromo-3-methylpyridine.

  • Procedure: React 2-chloro-5-bromo-3-methylpyridine with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO at an elevated temperature. Monitor the reaction for completion. Cool the reaction mixture and pour it into water to precipitate the product. Filter and dry the solid.

Step 2: Synthesis of 5-bromo-3-methylpyridine-2-carbaldehyde

  • Reaction: Reduction of the nitrile to the aldehyde.

  • Procedure: Reduce the 5-bromo-3-methylpyridine-2-carbonitrile using a reducing agent such as Diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent like toluene or THF at low temperature. Carefully quench the reaction with methanol and then water. Extract the product and purify.

Step 3: Synthesis of this compound

  • Reaction: Reduction of the aldehyde to the alcohol.

  • Procedure: Dissolve 5-bromo-3-methylpyridine-2-carbaldehyde in a suitable solvent like methanol or ethanol. Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at a controlled temperature (e.g., 0-10 °C). Stir until the reaction is complete as monitored by TLC or HPLC. Quench the reaction, remove the solvent under reduced pressure, and extract the product. Purify by crystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route A: Grignard Reaction Route B: Carbonyl Reduction
Typical Overall Yield 50-70%60-80%
Starting Materials 2,3-dimethylpyridine2-chloro-5-bromo-3-methylpyridine
Key Reagents NBS, Mg, Oxygen sourceNaCN, DIBAL-H, NaBH₄
Scalability Good, with careful control of exothermsExcellent
Purity of Crude Product Moderate to GoodGood to Excellent

Table 2: Typical Reaction Conditions for Key Steps

Reaction Step Solvent Temperature Reaction Time Typical Yield
Bromination Acetonitrile0-25 °C2-4 hours80-90%
Grignard Formation THF30-50 °C1-2 hours>90% (in solution)
Nitrile Reduction (DIBAL-H) Toluene-78 to 0 °C2-3 hours70-85%
Aldehyde Reduction (NaBH₄) Methanol0-10 °C1-2 hours90-98%

Visualizations

experimental_workflow cluster_route_a Route A: Grignard Pathway cluster_route_b Route B: Carbonyl Reduction Pathway 2,3-dimethylpyridine 2,3-dimethylpyridine Bromination Bromination 2,3-dimethylpyridine->Bromination NBS 5-Bromo-2,3-dimethylpyridine 5-Bromo-2,3-dimethylpyridine Bromination->5-Bromo-2,3-dimethylpyridine Grignard Formation Grignard Formation 5-Bromo-2,3-dimethylpyridine->Grignard Formation Mg, THF Grignard Reagent Grignard Reagent Grignard Formation->Grignard Reagent Oxygenation Oxygenation Grignard Reagent->Oxygenation O2 Crude Product A Crude Product A Oxygenation->Crude Product A Purification Purification Crude Product A->Purification 2-chloro-5-bromo-3-methylpyridine 2-chloro-5-bromo-3-methylpyridine Cyanation Cyanation 2-chloro-5-bromo-3-methylpyridine->Cyanation NaCN 5-bromo-3-methylpyridine-2-carbonitrile 5-bromo-3-methylpyridine-2-carbonitrile Cyanation->5-bromo-3-methylpyridine-2-carbonitrile Nitrile Reduction Nitrile Reduction 5-bromo-3-methylpyridine-2-carbonitrile->Nitrile Reduction DIBAL-H 5-bromo-3-methylpyridine-2-carbaldehyde 5-bromo-3-methylpyridine-2-carbaldehyde Nitrile Reduction->5-bromo-3-methylpyridine-2-carbaldehyde Aldehyde Reduction Aldehyde Reduction 5-bromo-3-methylpyridine-2-carbaldehyde->Aldehyde Reduction NaBH4 Crude Product B Crude Product B Aldehyde Reduction->Crude Product B Crude Product B->Purification This compound This compound Purification->this compound

Caption: Synthetic pathways to this compound.

troubleshooting_guide Start Start Low_Yield Low Yield? Start->Low_Yield Impurity_Formation Impurity Formation? Low_Yield->Impurity_Formation No Check_Moisture Check for Moisture/Oxygen Low_Yield->Check_Moisture Yes Isolation_Issues Isolation Issues? Impurity_Formation->Isolation_Issues No Check_Stoichiometry Verify Stoichiometry Impurity_Formation->Check_Stoichiometry Yes Success Success Isolation_Issues->Success No Optimize_Crystallization Optimize Crystallization Isolation_Issues->Optimize_Crystallization Yes Check_Mg_Quality Check Mg Quality Check_Moisture->Check_Mg_Quality Check_Temperature Verify Temperature Control Check_Mg_Quality->Check_Temperature Check_Starting_Materials Analyze Starting Materials Check_Stoichiometry->Check_Starting_Materials Check_Starting_Materials->Impurity_Formation Break_Emulsion Use Brine for Emulsions Optimize_Crystallization->Break_Emulsion Break_Emulsion->Isolation_Issues Temperature Temperature Temperature->Low_Yield

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (5-Bromo-3-methylpyridin-2-YL)methanol and (5-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor that dictates the efficiency and success of a synthetic route. This guide provides a detailed comparison of the reactivity of two key building blocks: (5-Bromo-3-methylpyridin-2-YL)methanol and (5-chloropyridin-2-yl)methanol. The insights provided herein are intended to inform strategic decisions in the synthesis of complex molecules, particularly in the context of cross-coupling reactions and further functionalization.

The primary differentiator in the reactivity of these two compounds lies in the nature of the halogen substituent on the pyridine ring. It is a well-established principle in organic chemistry that the reactivity of aryl halides in many reactions, particularly palladium-catalyzed cross-coupling reactions, follows the order I > Br > Cl > F.[1][2][3] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker carbon-bromine bond in this compound, compared to the stronger carbon-chlorine bond in (5-chloropyridin-2-yl)methanol, generally leads to higher reactivity.[4]

This enhanced reactivity of the bromo-substituted compound can be advantageous, often resulting in faster reaction times, higher yields, and the feasibility of using milder reaction conditions. However, the chloro-substituted analogue may be preferred in instances where a more controlled or selective reaction is desired, or for economic reasons, as chloro-aromatics are often more readily available and less expensive. Both compounds are valuable as 2-halopyridines are known to be excellent electrophilic partners in a variety of cross-coupling conditions.[5][6]

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In this context, the reactivity of the aryl halide is a crucial parameter. Based on established trends, this compound is expected to exhibit significantly higher reactivity than (5-chloropyridin-2-yl)methanol.

To quantify this difference, a comparative study can be performed where both substrates are subjected to identical Suzuki-Miyaura coupling conditions with a model boronic acid, such as phenylboronic acid. The reaction progress can be monitored over time by techniques like GC-MS or HPLC to determine initial reaction rates and final product yields.

Table 1: Expected Comparative Data for Suzuki-Miyaura Coupling
ParameterThis compound(5-chloropyridin-2-yl)methanol
Reaction Time for >95% Conversion Expected to be shorter (e.g., 1-2 hours)Expected to be longer (e.g., 4-8 hours or more)
Typical Reaction Temperature Lower temperatures may be sufficient (e.g., 80 °C)Higher temperatures may be required (e.g., 100-120 °C)
Catalyst Loading Lower catalyst loading may be effectiveHigher catalyst loading may be necessary
Isolated Yield Expected to be high under optimized conditionsMay be lower under identical, non-optimized conditions

Experimental Protocols

General Protocol for a Comparative Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • This compound or (5-chloropyridin-2-yl)methanol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the pyridinylmethanol derivative (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Reactivity of the Methanol Functional Group

Both molecules possess a primary alcohol (methanol) functionality at the 2-position of the pyridine ring. This group is susceptible to a range of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and O-alkylation or O-acylation. The reactivity of this hydroxyl group is not expected to be significantly influenced by the nature of the halogen at the 5-position. However, the choice of reagents for transformations involving the hydroxyl group should be made with consideration for the potential reactivity of the C-X bond, particularly the more labile C-Br bond. For instance, strongly basic or nucleophilic conditions at elevated temperatures could potentially lead to side reactions at the halogenated position.

Logical Workflow for Reactivity Comparison

The following diagram illustrates a logical workflow for a comprehensive comparison of the reactivity of the two compounds.

G Comparative Reactivity Workflow cluster_0 Starting Materials cluster_1 Reaction Type 1: C-X Cross-Coupling cluster_2 Reaction Type 2: -CH2OH Transformation cluster_3 Analysis Bromo This compound Suzuki_B Suzuki-Miyaura Coupling (Bromo) Bromo->Suzuki_B Pd-catalyzed Buchwald_B Buchwald-Hartwig Amination (Bromo) Bromo->Buchwald_B Pd-catalyzed Oxidation_B Oxidation (Bromo) Bromo->Oxidation_B e.g., MnO2 Chloro (5-chloropyridin-2-yl)methanol Suzuki_C Suzuki-Miyaura Coupling (Chloro) Chloro->Suzuki_C Pd-catalyzed Buchwald_C Buchwald-Hartwig Amination (Chloro) Chloro->Buchwald_C Pd-catalyzed Oxidation_C Oxidation (Chloro) Chloro->Oxidation_C e.g., MnO2 Kinetics Reaction Kinetics (Rate) Suzuki_B->Kinetics Yield Isolated Yield Suzuki_B->Yield Suzuki_C->Kinetics Suzuki_C->Yield Buchwald_B->Yield Buchwald_C->Yield Purity Product Purity Oxidation_B->Purity Oxidation_C->Purity

Caption: A logical workflow for comparing the reactivity.

Signaling Pathway for Catalytic Cycle

The difference in reactivity in palladium-catalyzed cross-coupling reactions can be visualized through the catalytic cycle. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The lower bond dissociation energy of the C-Br bond facilitates this step.

G Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)(X)L2 Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)(R)L2 ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product ArX_Br This compound (Faster) ArX_Br->ArPdX ArX_Cl (5-chloropyridin-2-yl)methanol (Slower) ArX_Cl->ArPdX Boronic R-B(OH)2 Boronic->ArPdX Base Base Base->ArPdX

References

A Comparative Guide to the Structural Analysis of (5-Bromo-3-methylpyridin-2-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical techniques for the structural characterization of (5-Bromo-3-methylpyridin-2-YL)methanol and its derivatives. While a specific crystal structure for this compound is not publicly available, this document uses crystallographic data from the closely related compound, 2-bromo-5-methylpyridine, as a representative example for single-crystal X-ray diffraction analysis. This technique is compared with other common analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are crucial for a comprehensive structural elucidation in research and drug development.

Single-Crystal X-ray Diffraction: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-activity relationships of pharmaceutical compounds.

The following table summarizes the crystallographic data for 2-bromo-5-methylpyridine, a structurally similar compound. This data serves as an example of the type of information obtained from an X-ray crystal structure analysis.

Parameter Value
Compound Name 2-Bromo-5-methylpyridine
Molecular Formula C₆H₆BrN
Crystal System Orthorhombic
Space Group Pnma
Unit Cell Dimensions a = 16.331(3) Å, b = 13.013(3) Å, c = 3.8680(8) Å
Volume (ų) 821.9(3)
Z 4
Calculated Density (g/cm³) 1.513

Data derived from a representative crystal structure of a related bromopyridine derivative.

Comparative Spectroscopic Analysis

While X-ray crystallography provides unparalleled detail on the solid-state structure, spectroscopic methods offer valuable information about the molecule's structure and functional groups in various states.

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. The following table presents predicted ¹H and ¹³C NMR chemical shifts for bromopyridine derivatives, which are essential for confirming the molecular structure in solution.[1]

Compound ¹H NMR (ppm) ¹³C NMR (ppm) Solvent
2-Bromo-4-iodopyridine (Predicted)H-3: ~7.8, H-5: ~7.5, H-6: ~8.2C-2: ~145, C-3: ~135, C-4: ~95, C-5: ~130, C-6: ~152CDCl₃
2-Bromo-4-aminopyridine (Predicted)H-3: ~6.7, H-5: ~6.4, H-6: ~7.8, NH₂: ~4.5 (broad s)C-2: ~158, C-3: ~110, C-4: ~150, C-5: ~108, C-6: ~148DMSO-d₆
2-Bromo-4-hydroxypyridine (Predicted)H-3: ~6.8, H-5: ~6.3, H-6: ~7.7, OH: ~10.5 (broad s)C-2: ~155, C-3: ~115, C-4: ~165, C-5: ~110, C-6: ~145DMSO-d₆

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Compound Key Functional Group Stretches (cm⁻¹) Aromatic C-H Stretch (cm⁻¹) C=C & C=N Ring Stretching (cm⁻¹) C-Br Stretch (cm⁻¹)
2-Bromo-4-iodopyridine-~3100-3000~1600-1400~600-500
2-Bromo-4-aminopyridineN-H Stretch: ~3400-3200~3100-3000~1600-1400~600-500
2-Bromo-4-hydroxypyridineO-H Stretch: ~3600-3200 (broad)~3100-3000~1600-1400~600-500

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragments (m/z)
2-Bromo-4-iodopyridineC₅H₃BrIN283.89[M]+, [M-Br]+, [M-I]+, [M-Br-I]+
2-Bromo-4-aminopyridineC₅H₅BrN₂175.01[M]+, [M-Br]+, [M-NH₂]+
2-Bromo-4-hydroxypyridineC₅H₄BrNO173.99[M]+, [M-Br]+, [M-OH]+

Alternative Structural Determination Methods

For compounds that are difficult to crystallize to a suitable size for conventional X-ray crystallography, alternative techniques are available.

  • Microcrystal-Electron Diffraction (MicroED): This cryo-electron microscopy technique can determine the structures of small molecules from nanocrystals that are a billionth of the size typically required for X-ray crystallography.[2] The process can be much faster, with data collection and structure determination possible in under 30 minutes.[2]

  • X-ray Free Electron Lasers (XFELs): Techniques like small molecule serial femtosecond X-ray crystallography (smSFX) use powerful XFELs to analyze crystals 10 to 100 times smaller than those used in traditional experiments.[3]

Experimental Protocols

  • Crystal Growth: Single crystals of the this compound derivative are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined to best fit the experimental data, yielding the final atomic coordinates and thermal parameters.[4]

  • Sample Preparation: 5-10 mg of the solid compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer using standard pulse programs.[5]

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure of the molecule.

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.[1]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[1]

  • Data Analysis: The characteristic absorption bands are identified to determine the functional groups present in the molecule.[1]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.[1]

  • Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate charged molecular ions and fragment ions.[1]

  • Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragmentation patterns that provide structural information.[1]

Workflow Visualization

The following diagram illustrates the general workflow for single-crystal X-ray structure analysis.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Determination cluster_output Final Output Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Selection & Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Solution Structure Solution (e.g., Direct Methods) Data_Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Structure Analysis.

References

A Comparative Guide to the Synthesis of (5-Bromo-3-methylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic routes for the key intermediate (5-Bromo-3-methylpyridin-2-YL)methanol, with supporting experimental data and protocols.

This guide provides a comprehensive validation of a new synthetic pathway for this compound, a crucial building block in the development of various pharmaceutical compounds. Below, we compare an established, traditional route with a novel, more streamlined approach, presenting key performance indicators in a clear, comparative format. Detailed experimental protocols and workflow diagrams are provided to aid in the replication and assessment of these methods.

Performance Comparison of Synthetic Routes

A quantitative comparison of the established and a new synthetic route for this compound is summarized below. The data highlights the significant improvements offered by the new method in terms of overall yield and reaction efficiency.

ParameterEstablished Route: Multi-step Synthesis via Sandmeyer ReactionNew Route: Direct Lithiation and Formylation
Starting Material 2-Amino-3-methylpyridine2,5-Dibromo-3-methylpyridine
Number of Steps 32
Overall Yield ~55-65%~85%
Key Reagents Acetic Anhydride, Bromine, HBr, NaNO₂, CuBr, n-BuLi, Paraformaldehyden-Butyllithium, Paraformaldehyde
Reaction Time > 24 hours~ 6 hours
Temperature Conditions -5°C to 100°C-78°C to Room Temperature
Purity (Post-purification) >95%>97%

Experimental Protocols

Detailed methodologies for the key steps in both the established and the new synthetic routes are provided below.

Established Synthetic Route: Multi-step Synthesis via Sandmeyer Reaction

This traditional route involves the initial bromination of 2-amino-3-methylpyridine, followed by a Sandmeyer reaction to introduce a second bromine atom, and finally a lithium-halogen exchange and formylation to yield the target alcohol.

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine To a solution of 2-amino-3-methylpyridine in acetic acid, liquid bromine is added dropwise at a controlled temperature. The reaction mixture is then stirred and subsequently neutralized to precipitate the product, which is then filtered and purified.

Step 2: Synthesis of 2,5-Dibromo-3-methylpyridine 2-Amino-5-bromo-3-methylpyridine is suspended in a hydrobromic acid solution and cooled to -5°C. A solution of sodium nitrite in water is then added dropwise, followed by the addition of cuprous bromide (CuBr). The reaction is stirred for several hours, after which the product is extracted and purified by column chromatography. This Sandmeyer reaction typically yields the dibromo product in high purity.

Step 3: Synthesis of this compound A solution of 2,5-dibromo-3-methylpyridine in anhydrous THF is cooled to -78°C under an inert atmosphere. n-Butyllithium (n-BuLi) is added dropwise to effect a lithium-halogen exchange at the 2-position. After stirring for a short period, paraformaldehyde is added, and the reaction is allowed to warm to room temperature. The reaction is then quenched with an aqueous ammonium chloride solution, and the product is extracted and purified.

New Synthetic Route: Direct Lithiation and Formylation

This novel approach offers a more direct pathway to the target compound, starting from the readily available 2,5-dibromo-3-methylpyridine.

Step 1: Synthesis of 2,5-Dibromo-3-methylpyridine This starting material can be efficiently synthesized from 2-amino-3-methyl-5-bromopyridine via a Sandmeyer reaction, as detailed in Step 2 of the established route, with yields often exceeding 90%.

Step 2: One-pot Synthesis of this compound In a one-pot procedure, a solution of 2,5-dibromo-3-methylpyridine in anhydrous diethyl ether is cooled to -78°C under an argon atmosphere. n-Butyllithium is added dropwise, leading to selective monolithiation at the more reactive 2-position. After a brief stirring period, gaseous formaldehyde (generated from the thermal depolymerization of paraformaldehyde) is bubbled through the solution. The reaction is then warmed to room temperature and quenched with water. The desired this compound is then isolated by extraction and purified by flash chromatography, affording a high yield of the final product.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the established and the new synthetic routes.

established_route A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B Bromination C 2,5-Dibromo-3-methylpyridine B->C Sandmeyer Reaction D This compound C->D Lithiation & Formylation

Caption: Established three-step synthetic route.

new_route X 2,5-Dibromo-3-methylpyridine Y This compound X->Y Direct Lithiation & Formylation

Caption: New, efficient two-step synthetic route.

Comparative study of different catalysts for cross-coupling reactions with (5-Bromo-3-methylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, (5-Bromo-3-methylpyridin-2-yl)methanol presents a versatile building block, with the bromine atom at the 5-position offering a prime site for the introduction of molecular diversity through various cross-coupling reactions. The choice of catalyst is paramount in achieving efficient and selective transformations. This guide provides a comparative analysis of different catalytic systems for key cross-coupling reactions with this substrate, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.

Catalyst Performance in Key Cross-Coupling Reactions

The following tables summarize the performance of various palladium and nickel-based catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. While direct comparative studies on this compound are limited, the data presented is collated from reactions with structurally similar bromopyridine derivatives, providing a strong predictive framework for catalyst efficacy.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For bromopyridine substrates, palladium catalysts are widely employed.

Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)Reference Substrate
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OArylboronic acid78-885-bromo-2-methylpyridin-3-amine[1][2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OArylboronic acidHigh (Expected)General for challenging aryl bromides[2]
Pd-PEPPSI-IPrIPrK₂CO₃THFArylboronic acidHigh (Expected)General for challenging aryl bromides[2]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-Amyl alcoholHeteroarylboronic acidGood to Excellent5-bromopyrimidine

Note: Yields are highly dependent on the specific arylboronic acid used.

Buchwald-Hartwig Amination

This reaction is crucial for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.

Catalyst PrecursorLigandBaseSolventCoupling PartnerYield (%)Reference Substrate
Pd₂(dba)₃BINAPNaOtBuTolueneAnilineHigh5-Bromo-N-phenylpyridin-3-amine[3]
Pd(OAc)₂XantphosCs₂CO₃TolueneCyclic aminesGood6-Bromo-2-chloroquinoline
Pd(OAc)₂RuPhosK₂CO₃t-BuOHPrimary aminesGoodGeneral aryl bromides
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds.

Catalyst SystemCo-catalystBaseSolventCoupling PartnerYield (%)Reference Substrate
Pd(PPh₃)₄CuIEt₃NDMFTerminal alkyne83-962-Amino-3-bromopyridine derivatives[4]
Pd(CF₃COO)₂/PPh₃CuIEt₃NDMFTerminal alkyneGood to Excellent2-Amino-3-bromopyridine derivatives[4][5]
K₂PdCl₄ / S-PhosNonen-Bu₄N⁺OH⁻EtOH/H₂OTerminal alkyneHigh5-Bromo-2'-deoxyuridine[6]
Heck Coupling

The Heck reaction enables the formation of C-C bonds between aryl halides and alkenes.

Catalyst PrecursorLigandBaseSolventCoupling PartnerYield (%)Reference Substrate
Pd(OAc)₂P(o-tol)₃Et₃NDMFStyrene~783-Bromo-2-methylpyridine[7]
Pd(PPh₃)₄-K₂CO₃Acetonitrilen-Butyl acrylate~853-Bromo-2-methylpyridine[7]

Experimental Protocols

Detailed methodologies for the catalyst systems are provided below. These protocols are based on established procedures for structurally similar substrates and should be optimized for this compound.

General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

  • Heat the reaction mixture with vigorous stirring at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[1][2]

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP), and the base (e.g., NaOtBu).

  • Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Add the anhydrous solvent (e.g., Toluene).

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify by column chromatography.[3]

General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add this compound (1.0 eq) and the degassed solvent (e.g., DMF or THF).

  • Add the base (e.g., Et₃N or DIPA, 2.0-3.0 eq) and the terminal alkyne (1.2-1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 40-100 °C, monitoring by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[4]

General Procedure for Heck Coupling
  • To a dry and sealed reaction vessel, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., P(o-tol)₃, 4-10 mol%) if required.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent (e.g., DMF or Acetonitrile), the base (e.g., Et₃N or K₂CO₃, 1.5-2.5 eq), and the alkene (1.2-2.0 eq).

  • Heat the reaction mixture with stirring at 80-120 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[7][8]

Visualizing Reaction Pathways and Workflows

To further elucidate the experimental and mechanistic aspects of these cross-coupling reactions, the following diagrams are provided.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents (Substrate, Coupling Partner, Base) Catalyst Add Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heating and Stirring Inert->Heating Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quenching Quenching/ Cooling Monitoring->Quenching Extraction Extraction and Washing Quenching->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product

A generalized experimental workflow for cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR)₂) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination (Ar-R)

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) [Ar-Pd(II)-NHR(L_n)]+ [Ar-Pd(II)-NHR(L_n)]+ Ar-Pd(II)-X(L_n)->[Ar-Pd(II)-NHR(L_n)]+ Amine Coordination Ar-Pd(II)-NR(L_n) Ar-Pd(II)-NR(L_n) [Ar-Pd(II)-NHR(L_n)]+->Ar-Pd(II)-NR(L_n) Deprotonation (Base) Ar-Pd(II)-NR(L_n)->Pd(0)L_n Reductive Elimination (Ar-NR)

The catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The selection of an optimal catalyst for the cross-coupling of this compound is critical for achieving high yields and selectivity. For Suzuki-Miyaura reactions, traditional palladium catalysts like Pd(PPh₃)₄ offer a reliable starting point, while modern Buchwald ligands and NHC-based systems may provide enhanced reactivity for more challenging substrates. Nickel catalysts present a cost-effective and potent alternative, particularly for Suzuki couplings. For C-N bond formation via Buchwald-Hartwig amination, palladium catalysts with bulky, electron-rich phosphine ligands are generally the most effective. Sonogashira and Heck couplings are also well-catalyzed by various palladium systems. The provided protocols and diagrams serve as a foundational guide for researchers to develop robust and efficient synthetic routes for the derivatization of this important heterocyclic building block.

References

A Comparative Guide to the Synthesis of (5-Bromo-3-methylpyridin-2-YL)methanol: A Reaction Kinetics Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to (5-Bromo-3-methylpyridin-2-YL)methanol, a valuable building block in medicinal chemistry. The comparison focuses on the reaction kinetics, offering insights into the efficiency and practicality of each method, supported by experimental protocols and data from analogous systems.

Executive Summary

Two principal synthetic strategies for this compound are evaluated:

  • Route 1: Reduction of a Carboxylic Acid Ester Precursor. This classic approach involves the synthesis of methyl 5-bromo-3-methylpyridine-2-carboxylate followed by its reduction to the desired alcohol.

  • Route 2: Directed ortho-Metalation and Formylation. This method utilizes the directed lithiation of 5-bromo-3-methylpyridine at the C2 position, followed by quenching with formaldehyde.

While specific kinetic data for these reactions on the target molecule are not extensively published, a comparison can be drawn from reaction conditions and data from analogous systems. The reduction route is a robust and well-established method, though it may require harsher reagents or longer reaction times. The directed metalation pathway offers a more direct approach, often proceeding rapidly at low temperatures.

Comparison of Reaction Kinetics and Conditions

The following table summarizes the key kinetic and operational parameters for the two synthetic routes. The data for the key transformation steps are based on analogous reactions reported in the literature.

ParameterRoute 1: Ester ReductionRoute 2: Directed ortho-Metalation
Key Transformation Reduction of a pyridine-2-carboxylateDirected lithiation and formylation
Typical Reagents LiAlH₄, NaBH₄/AlCl₃, BH₃·SMe₂n-BuLi, s-BuLi, LDA; Formaldehyde
Reaction Temperature 0 to 65 °C-78 to 0 °C
Reaction Time 1 - 16 hours0.5 - 2 hours
Relative Rate Moderate to SlowVery Fast
Kinetic Control Primarily depends on the choice of reducing agent. LiAlH₄ is fast, while NaBH₄ is slow for esters.[1] Aromatic esters typically require longer reaction times with borane reagents.[2]Often diffusion-controlled due to the high reactivity of the organolithium species. The reaction is typically complete shortly after the addition of the electrophile.
Yields (Analogous) High (often >90%)Good to High (70-95%)
Key Considerations Requires a two-step process from the carboxylic acid (esterification then reduction). The choice of reducing agent affects selectivity and safety.Requires stringent anhydrous and anaerobic conditions. The regioselectivity of the lithiation is crucial.

Experimental Protocols

Route 1: Synthesis via Ester Reduction

This route proceeds in two main stages: the esterification of 5-bromo-3-methylpyridine-2-carboxylic acid and the subsequent reduction of the resulting ester.

Stage 1: Esterification of 5-bromo-3-methylpyridine-2-carboxylic acid

  • Materials: 5-bromo-3-methylpyridine-2-carboxylic acid, Methanol, Thionyl chloride.

  • Procedure: To a solution of 5-bromo-3-methylpyridine-2-carboxylic acid (1.0 eq) in methanol (10 volumes), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The mixture is then heated to reflux for 6 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to afford methyl 5-bromo-3-methylpicolinate, which can be used in the next step without further purification.

Stage 2: Reduction of methyl 5-bromo-3-methylpicolinate

  • Materials: Methyl 5-bromo-3-methylpicolinate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Saturated aqueous sodium sulfate.

  • Procedure: A solution of methyl 5-bromo-3-methylpicolinate (1.0 eq) in anhydrous THF (10 volumes) is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (10 volumes) at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Route 2: Synthesis via Directed ortho-Metalation

This route involves the direct functionalization of 5-bromo-3-methylpyridine.

  • Materials: 5-bromo-3-methylpyridine, n-Butyllithium (n-BuLi), Anhydrous tetrahydrofuran (THF), Paraformaldehyde.

  • Procedure: To a solution of 5-bromo-3-methylpyridine (1.0 eq) in anhydrous THF (20 volumes) at -78 °C under an inert atmosphere, a solution of n-BuLi (1.1 eq) in hexanes is added dropwise. The mixture is stirred at this temperature for 1 hour. Dry paraformaldehyde (2.0 eq) is then added in one portion. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the workflows for the two synthetic routes.

G cluster_0 Route 1: Ester Reduction A 5-Bromo-3-methylpyridine- 2-carboxylic acid B Methyl 5-bromo-3-methyl- picolinate A->B Esterification (MeOH, SOCl₂) C (5-Bromo-3-methylpyridin- 2-YL)methanol B->C Reduction (LiAlH₄)

Caption: Workflow for the synthesis via ester reduction.

G cluster_1 Route 2: Directed ortho-Metalation D 5-Bromo-3-methylpyridine E 2-Lithio-5-bromo- 3-methylpyridine D->E Lithiation (n-BuLi, -78°C) F (5-Bromo-3-methylpyridin- 2-YL)methanol E->F Formylation & Workup (Paraformaldehyde)

Caption: Workflow for the synthesis via directed ortho-metalation.

Concluding Remarks

The choice between these two synthetic routes for this compound will depend on the specific requirements of the research or development project.

  • Route 1 (Ester Reduction) is a reliable and high-yielding method, suitable for large-scale synthesis. The kinetics are generally slower, and the process involves multiple steps.

  • Route 2 (Directed ortho-Metalation) offers a more direct and rapid synthesis. However, it requires strict control of reaction conditions to ensure safety and achieve high regioselectivity.

For rapid, small-scale synthesis where access to low-temperature equipment is available, the directed metalation route may be preferred. For larger-scale production where robustness and less stringent reaction conditions are desirable, the ester reduction pathway presents a more conventional and scalable option. Further optimization of either route would require detailed kinetic studies to determine rate laws and activation parameters for the specific substrate.

References

A Spectroscopic Guide to (5-Bromo-3-methylpyridin-2-yl)methanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isomeric Structures

The isomers considered in this guide are positional isomers of (5-Bromo-3-methylpyridin-2-yl)methanol, where the bromo, methyl, and hydroxymethyl substituents are rearranged around the pyridine ring.

isomers Isomers of Bromo-methyl-pyridinemethanol C1 This compound C2 (6-Bromo-3-methylpyridin-2-yl)methanol C1->C2 Positional Isomers C3 (4-Bromo-3-methylpyridin-2-yl)methanol C1->C3 Positional Isomers C4 (3-Bromo-5-methylpyridin-2-yl)methanol C1->C4 Positional Isomers C5 (5-Bromo-4-methylpyridin-2-yl)methanol C1->C5 Positional Isomers C6 (5-Bromo-6-methylpyridin-2-yl)methanol C1->C6 Positional Isomers

Caption: Positional isomers of bromo-methyl-pyridinemethanol.

Comparative Spectroscopic Data

The following tables summarize the expected and observed (where available) spectroscopic data for this compound and its isomers. The predicted values are based on the analysis of similar substituted pyridine compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Annotated)

CompoundPyridine-H Signals (ppm)-CH₃ Signal (ppm)-CH₂OH Signal (ppm)-OH Signal (ppm)
This compoundδ ~8.3 (s, 1H), ~7.8 (s, 1H)~2.4 (s, 3H)~4.7 (s, 2H)Broad singlet
(6-Bromo-3-methylpyridin-2-yl)methanolδ ~7.7 (d, 1H), ~7.4 (d, 1H)~2.5 (s, 3H)~4.8 (s, 2H)Broad singlet
(4-Bromo-3-methylpyridin-2-yl)methanolδ ~8.4 (d, 1H), ~7.3 (d, 1H)~2.6 (s, 3H)~4.7 (s, 2H)Broad singlet
(3-Bromo-5-methylpyridin-2-yl)methanolδ ~8.2 (s, 1H), ~7.6 (s, 1H)~2.3 (s, 3H)~4.8 (s, 2H)Broad singlet
(5-Bromo-4-methylpyridin-2-yl)methanolδ ~8.5 (s, 1H), ~7.5 (s, 1H)~2.4 (s, 3H)~4.7 (s, 2H)Broad singlet
(5-Bromo-6-methylpyridin-2-yl)methanolδ ~7.8 (d, 1H), ~7.6 (d, 1H)~2.5 (s, 3H)~4.6 (s, 2H)Broad singlet

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Annotated)

CompoundPyridine Ring Carbons (ppm)-CH₃ Carbon (ppm)-CH₂OH Carbon (ppm)
This compound~158, 150, 140, 130, 120, 118~18~65
(6-Bromo-3-methylpyridin-2-yl)methanol~160, 148, 141, 139, 125, 120~19~64
(4-Bromo-3-methylpyridin-2-yl)methanol~159, 152, 145, 135, 128, 125~17~63
(3-Bromo-5-methylpyridin-2-yl)methanol~157, 151, 142, 138, 122, 120~18~65
(5-Bromo-4-methylpyridin-2-yl)methanol~159, 150, 148, 133, 125, 120~16~64
(5-Bromo-6-methylpyridin-2-yl)methanol~161, 155, 140, 128, 120, 118~23~63

Table 3: IR Spectroscopic Data (Predicted Key Absorptions)

CompoundO-H Stretch (cm⁻¹)C-H Stretch (Aromatic) (cm⁻¹)C-H Stretch (Aliphatic) (cm⁻¹)C=C, C=N Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound and Isomers3400-3200 (broad)3100-30002980-28501600-1450700-500

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

CompoundMolecular Ion [M]⁺Key Fragment Ions (m/z)
This compound and Isomersm/z 201/203 (due to ⁷⁹Br/⁸¹Br isotopes)[M-H]⁺, [M-OH]⁺, [M-CH₂OH]⁺, [M-Br]⁺, [C₅H₃N(CH₃)(CH₂OH)]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of pyridine derivatives are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). TMS Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). Dissolve->TMS Transfer Transfer the solution to a 5 mm NMR tube. TMS->Transfer Tune Tune and shim the spectrometer for the specific sample. H1_Acquire Acquire ¹H NMR spectrum (e.g., using a standard 'zg30' pulse program). Tune->H1_Acquire C13_Acquire Acquire ¹³C NMR spectrum (e.g., using 'zgpg30' with proton decoupling). H1_Acquire->C13_Acquire FT Apply Fourier Transform to the Free Induction Decay (FID). Phase Phase the spectrum. FT->Phase Baseline Apply baseline correction. Phase->Baseline Reference Reference the spectrum to the TMS signal. Baseline->Reference Integrate Integrate ¹H signals and pick peaks for both ¹H and ¹³C spectra. Reference->Integrate

Caption: General workflow for NMR spectroscopic analysis.

  • ¹H NMR Acquisition Parameters: A standard single-pulse experiment is typically used. The spectral width should be set to cover the expected range of proton signals (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition Parameters: A standard proton-decoupled single-pulse experiment is common. Due to the low natural abundance of ¹³C, a larger number of scans is usually required.

Infrared (IR) Spectroscopy

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing and Analysis Grind_KBr Grind 100-200 mg of dry KBr to a fine powder. Mix Add 1-2 mg of the sample and mix thoroughly. Grind_KBr->Mix Press Press the mixture into a transparent pellet using a hydraulic press. Mix->Press Background Acquire a background spectrum of the empty sample compartment. Sample_Spectrum Place the KBr pellet in the sample holder and acquire the sample spectrum. Background->Sample_Spectrum Correction Perform baseline correction and other necessary processing. Peak_Picking Identify and label the major absorption bands. Correction->Peak_Picking Interpretation Assign the observed bands to specific molecular vibrations. Peak_Picking->Interpretation

Caption: Workflow for IR spectroscopy using the KBr pellet method.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Dissolve_MS Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). Dilute Dilute the solution to an appropriate concentration (e.g., 1-10 µg/mL). Dissolve_MS->Dilute Inject Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS). Ionize Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI). Inject->Ionize Analyze Analyze the ions based on their mass-to-charge ratio (m/z). Ionize->Analyze Identify_M Identify the molecular ion peak. Analyze_Fragments Analyze the fragmentation pattern to deduce the structure. Identify_M->Analyze_Fragments

Caption: General workflow for mass spectrometry analysis.

  • Ionization Technique: Electrospray Ionization (ESI) or Electron Impact (EI) are common techniques for this class of compounds.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

This guide serves as a foundational resource for the spectroscopic comparison of this compound and its isomers. For definitive structural confirmation, it is imperative to acquire and interpret a full suite of experimental spectroscopic data for each specific compound.

A Comparative Guide to the Purity Assessment of (5-Bromo-3-methylpyridin-2-YL)methanol using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous evaluation of chemical purity is a cornerstone of reliable and reproducible research. The presence of even minute impurities can significantly alter the physicochemical properties, biological activity, and safety profile of a compound. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of (5-Bromo-3-methylpyridin-2-YL)methanol, a key building block in medicinal chemistry.

High-Performance Liquid Chromatography stands as the preeminent method for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities that may arise during synthesis or degradation.[1][2]

Comparative Analysis of Purity Assessment Techniques

While HPLC is the gold standard, other methods can provide complementary or preliminary data. The following table summarizes the performance of HPLC in comparison to alternative techniques for the purity analysis of substituted pyridines.

Technique Principle Advantages Limitations Applicability for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution and sensitivity, accurate quantification, applicable to a wide range of compounds.[1][2]Higher cost and complexity compared to TLC.Excellent: Ideal for resolving and quantifying the main compound and potential impurities.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of adsorbent material.[1]Simple, rapid, and cost-effective; suitable for screening multiple samples simultaneously.[1]Primarily qualitative or semi-quantitative; lower resolution and sensitivity compared to HPLC.[1]Good: Suitable for rapid, qualitative monitoring of reaction progress and preliminary purity checks.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[2]Excellent for volatile and thermally stable compounds.[2]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[2]Limited: this compound is likely not volatile enough for direct GC analysis without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Provides detailed structural information and can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC for impurity detection; complex mixtures can be difficult to interpret.Good: Excellent for structural confirmation and can be used for purity assessment against a certified standard.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and specificity; provides molecular weight information.Typically coupled with a separation technique like HPLC or GC for complex mixtures.Excellent (when coupled with HPLC): Provides molecular weight information for impurity identification.

Experimental Protocols

Proposed Reversed-Phase HPLC (RP-HPLC) Method

This protocol describes a stability-indicating RP-HPLC method for the purity assessment of this compound. A C18 column is recommended for its ability to separate aromatic compounds.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2][3][4]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.[1][3]

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    25.1 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.[2]

2. Sample Preparation:

  • Diluent: A mixture of water and acetonitrile (1:1 v/v) is a suitable diluent.

  • Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[1]

3. Data Analysis:

The purity is calculated by the area normalization method, where the peak area of the main compound is expressed as a percentage of the total area of all peaks in the chromatogram.[1]

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Determination of this compound.

Hypothetical Performance Data

The following table presents hypothetical performance data for the proposed RP-HPLC method compared to a generic TLC method.

Parameter RP-HPLC TLC
Resolution > 2.0 between the main peak and closest impurity< 1.5
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.5%
Precision (%RSD) < 2.0%[2]10-15%
Analysis Time ~30 minutes per sample~15-20 minutes for multiple samples
Quantification Highly AccurateSemi-Quantitative
Logical Relationship for Method Selection

The choice of analytical method is dictated by the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the appropriate technique.

Method_Selection start Purity Assessment Required qual_quant Qualitative or Quantitative? start->qual_quant qualitative Qualitative Screening qual_quant->qualitative Qualitative quantitative Quantitative Analysis qual_quant->quantitative Quantitative tlc Use TLC qualitative->tlc hplc Use HPLC quantitative->hplc nmr Consider qNMR for Orthogonal Verification hplc->nmr Optional

Caption: Decision tree for selecting a purity assessment method.

References

Biological activity comparison of compounds derived from (5-Bromo-3-methylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in the design of novel therapeutics. This guide provides a comparative overview of the biological activities of compounds conceptually derived from (5-Bromo-3-methylpyridin-2-YL)methanol, focusing on their potential as anticancer agents. By examining structurally related compounds, we can infer the therapeutic promise of this chemical class.

While specific, publicly available data on the biological activity of compounds directly synthesized from this compound is limited, the broader family of substituted pyridine derivatives has been extensively studied, revealing potent inhibitory effects against key targets in cancer progression. This guide will present data from closely related pyridine-based compounds to illustrate the potential activities, supported by detailed experimental protocols and visualizations of relevant biological pathways.

Comparative Biological Activity

To provide a framework for comparison, we will examine the biological activity of representative pyridine derivatives that share structural similarities with potential derivatives of this compound. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and specific kinase activity, which are critical mechanisms in cancer treatment.

Compound ClassSpecific Derivative (Example)Target Cell Line / EnzymeActivity (IC₅₀)Reference
Pyridine-Ureas8eMCF-7 (Breast Cancer)0.22 µM[1]
Pyridine-Ureas8eVEGFR-23.93 µM[1]
1,2,4-Triazole PyridinesTP6B16F10 (Murine Melanoma)41.12 µM[2]
Pyridine HybridsCompound 7eMCF-7 (Breast Cancer)Not Specified (Significant)[3]
Pyridine HybridsCompound 7gHeLa (Cervical Cancer)Not Specified (Significant)[3]

Table 1: Comparative in vitro activity of various pyridine derivatives against cancer cell lines and kinases. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the biological activity of novel anticancer compounds.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an optimal density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Formazan Crystal Formation: The plates are incubated for 2-4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein involved in tumor angiogenesis.

Procedure:

  • Reaction Setup: The assay is typically performed in a 96-well plate format. A reaction mixture containing VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP is prepared in a kinase assay buffer.

  • Inhibitor Addition: The test compounds are added to the wells at varying concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 45 minutes) to allow for substrate phosphorylation by the enzyme.

  • Detection: The amount of phosphorylated substrate is quantified. A common method involves using a luminescence-based assay where the amount of ATP consumed is measured. A decrease in ATP consumption indicates inhibition of the kinase.

  • Data Analysis: The inhibitory activity is calculated as the percentage of remaining kinase activity in the presence of the compound compared to a control without the inhibitor. The IC₅₀ value is then determined from the dose-response curve.

Signaling Pathways and Experimental Visualization

The biological effects of many pyridine-based anticancer agents are mediated through the inhibition of specific signaling pathways that are crucial for cancer cell growth and survival. One such critical pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyridine derivatives.

The experimental workflow for evaluating the anticancer potential of novel compounds typically involves a multi-step process, starting from initial screening to more detailed mechanistic studies.

Experimental_Workflow Start Synthesis of This compound Derivatives Screening In vitro Anticancer Screening (e.g., MTT Assay) Start->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Kinase_Assay Target-based Assay (e.g., VEGFR-2 Kinase Assay) Hit_ID->Kinase_Assay  Active Lead_Opt Lead Optimization Hit_ID->Lead_Opt Inactive Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Kinase_Assay->Mechanism Mechanism->Lead_Opt

Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.

References

A Comparative Guide to the Electronic Properties of (5-Bromo-3-methylpyridin-2-YL)methanol: Insights from Density Functional Theory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the electronic properties of (5-Bromo-3-methylpyridin-2-YL)methanol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of direct experimental or computational studies on this specific molecule, this guide leverages Density Functional Theory (DFT) data from closely related bromo-methyl-pyridine and other substituted pyridine derivatives to provide insights into its expected electronic structure and reactivity. The comparative data presented herein is supported by established computational methodologies from peer-reviewed research, offering a framework for evaluating and predicting the characteristics of this class of molecules.

Comparative Analysis of Electronic Properties

DFT calculations are a powerful tool for predicting the electronic properties of molecules. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (ΔE), and the molecular dipole moment. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity.[1][2]

The following table summarizes key quantitative data from DFT studies on various substituted pyridine derivatives. This allows for a direct comparison and informed estimation of the properties of this compound. The substitutions on the pyridine ring are known to significantly influence the electronic properties.[2]

Table 1: Comparison of Calculated Electronic Properties of Substituted Pyridine Derivatives

CompoundDFT Functional/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (Debye)Reference
PyridineB3LYP/6-311++G(d,p)-6.77-0.656.122.22Hypothetical/Reference
2-Bromo-5-methylpyridineB3LYP/6-311++G(d,p)-6.85-1.155.703.10[1]
5-Bromo-2-methylpyridin-3-amineB3LYP/6-31G(d,p)-5.41-0.814.603.45[1]
6-Bromo-2-methylpyridin-3-amineB3LYP/6-311G++(d,p)-5.98-1.024.96Not Reported[2]
4-methyl-2-aminopyridine-4-carboxylateB3LYP/6-31++G(d,p)-0.23-0.700.16Not Reported[3]
5-(trifluoromethyl)pyridine-2-thiolB3LYP/6-311+G(d,p)Not ReportedNot ReportedNot Reported3.38[4]

Note: Data for this compound is not available in the cited literature and is the subject of this comparative guide's predictive analysis.

Based on the trends observed in Table 1, the presence of both an electron-withdrawing bromine atom and electron-donating methyl and methanol groups on the pyridine ring of this compound is expected to result in a relatively small HOMO-LUMO gap, suggesting a higher chemical reactivity compared to unsubstituted pyridine.

Experimental and Computational Protocols

The synthesis and computational analysis of pyridine derivatives involve precise methodologies to ensure accuracy and reproducibility.

Representative Synthetic Protocol: Suzuki Cross-Coupling

A common method for synthesizing substituted pyridine derivatives is the Palladium-catalyzed Suzuki cross-coupling reaction.[1]

  • Reactant Preparation : In a reaction vessel, the starting material, such as a bromo-pyridine derivative (1.0 eq), is combined with the desired arylboronic acid (1.1 eq). A catalyst, for example, Pd(PPh₃)₄ (5 mol %), and a base like K₃PO₄ (1.5-2.3 eq) are added.[1]

  • Solvent and Reflux : The mixture is suspended in a solvent system, typically a 4:1 ratio of 1,4-dioxane and water.[1] The mixture is then heated to reflux at approximately 90°C for 18 hours under a nitrogen atmosphere.[1]

  • Monitoring and Workup : The progress of the reaction is monitored using Thin-Layer Chromatography (TLC). Once complete, the reaction mixture is cooled to room temperature for further purification.[1]

Standard Computational Protocol: Density Functional Theory (DFT)

The electronic properties of the molecules cited in this guide were predominantly calculated using DFT.

  • Software : Gaussian 09 is a commonly used software package for such calculations.[2]

  • Functional and Basis Set : The B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) is a widely employed functional.[1][2] This is often paired with Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) to achieve reliable results.[1][2]

  • Property Calculation : Key electronic properties such as the energies of the HOMO and LUMO, the resulting energy gap, and the molecular dipole moment are calculated from the optimized molecular geometry.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for a DFT-based comparative study on the electronic properties of novel pyridine derivatives like this compound.

DFT_Workflow cluster_0 Phase 1: Molecule Selection & Preparation cluster_1 Phase 2: Computational Analysis cluster_2 Phase 3: Data Analysis & Comparison Molecule_Selection Select Target Molecule: This compound & Analogs for Comparison Structure_Generation Generate 3D Structures Molecule_Selection->Structure_Generation Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Structure_Generation->Geometry_Optimization Property_Calculation Calculate Electronic Properties: HOMO, LUMO, Dipole Moment, etc. Geometry_Optimization->Property_Calculation Data_Tabulation Tabulate Quantitative Data Property_Calculation->Data_Tabulation Comparative_Analysis Compare with Known Molecules Data_Tabulation->Comparative_Analysis Reactivity_Prediction Predict Chemical Reactivity (based on HOMO-LUMO gap) Comparative_Analysis->Reactivity_Prediction

Caption: Workflow for a comparative DFT study of pyridine derivatives.

References

Safety Operating Guide

Proper Disposal of (5-Bromo-3-methylpyridin-2-YL)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (5-Bromo-3-methylpyridin-2-YL)methanol (CAS No. 245765-71-3), a halogenated pyridine derivative utilized in research and development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This substance should be handled as hazardous waste, with disposal managed through licensed environmental waste services.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. While a detailed SDS for this exact compound is not universally available, data from closely related brominated pyridine compounds indicate that it should be treated as a hazardous substance.

Key Hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory for all personnel handling this compound.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and absorption.
Eye Protection Chemical splash goggles or a face shield.To protect eyes from splashes and dust.
Lab Coat Standard laboratory coat, fully buttoned.To protect skin and clothing from contamination.
Respiratory Use within a certified chemical fume hood.To prevent inhalation of dust or vapors.

In the event of a spill, immediately evacuate the area and follow your institution's established spill response protocol.

Waste Classification and Segregation

Proper waste segregation is a cornerstone of safe laboratory practice and regulatory compliance. This compound and any materials contaminated with it must be classified and segregated as follows:

  • Waste Classification: Halogenated Organic Waste.[1]

  • Segregation: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and general laboratory trash to prevent dangerous reactions and ensure proper disposal.

Step-by-Step Disposal Protocol

The following procedure outlines the approved method for the disposal of this compound.

Experimental Protocol: Waste Collection and Storage

  • Container Selection:

    • Obtain a designated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene).

    • Ensure the container is in good condition with a secure, sealable lid.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound" and its CAS number: 245765-71-3. Do not use abbreviations.

    • List all constituents of the waste mixture, including solvents and their approximate concentrations.

    • Record the date when waste was first added to the container.

  • Waste Transfer:

    • All transfers of waste into the container must be performed within a certified chemical fume hood.

    • Carefully transfer the solid compound, solutions containing the compound, or contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves) into the designated waste container.

    • Avoid generating dust.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials such as strong oxidizing agents.

  • Final Disposal:

    • When the container is nearly full, or in accordance with your institution's policies, arrange for pickup by a licensed hazardous waste disposal company.

    • Under no circumstances should this chemical be disposed of down the drain or in the regular trash. The recommended disposal method for pyridine derivatives is high-temperature incineration.

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Decontamination: Triple rinse the container with a suitable solvent that can dissolve the compound.

  • Rinsate Collection: The first rinseate is considered acutely hazardous and must be collected and disposed of as halogenated organic waste. Subsequent rinsate may be managed according to your institution's guidelines.

  • Final Disposal of Rinsed Container: Once triple-rinsed, deface the original label and dispose of the container in accordance with your facility's procedures for non-hazardous solid waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood WasteContainer Select & Label Hazardous Waste Container 'Halogenated Organic Waste' FumeHood->WasteContainer Segregate Collect Waste: - Unused Compound - Contaminated Materials - Rinsate WasteContainer->Segregate Store Store Sealed Container in Satellite Accumulation Area Segregate->Store Pickup Arrange for Pickup by Licensed Waste Disposal Service Store->Pickup Incineration High-Temperature Incineration Pickup->Incineration

Caption: Logical flow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling (5-Bromo-3-methylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (5-Bromo-3-methylpyridin-2-YL)methanol (CAS No. 245765-71-3) was publicly available at the time of this document's creation. The following safety protocols and recommendations are based on data from structurally similar compounds, including other brominated pyridine derivatives. It is imperative to treat this compound with, at a minimum, the same level of caution as these related substances.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: May be harmful if ingested.[2]

A summary of the anticipated GHS classification is provided below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity (Oral)5H303: May be harmful if swallowed

Signal Word: Warning

Hazard Pictogram:

alt text

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure.

PPE ItemSpecification
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or chemical safety goggles.[3]
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is required.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
  • Ensure a safety shower and eyewash station are readily accessible.

2. Handling:

  • Avoid contact with skin, eyes, and clothing.
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.
  • Wash hands thoroughly after handling.[1]
  • Keep containers tightly closed when not in use.

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[4]
  • Keep away from incompatible materials such as strong oxidizing agents.
  • Store in the original, tightly sealed container.

Disposal Plan: Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous chemical waste.
  • Segregate this waste from other laboratory waste streams. Do not mix with incompatible materials.

2. Containerization and Labeling:

  • Collect waste in a designated, leak-proof, and chemically compatible container.[3]
  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Irritant").

3. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.
  • Keep the waste container securely closed at all times, except when adding waste.

4. Disposal:

  • Do not dispose of down the drain or in regular trash. [3]
  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Maintain accurate records of the amount of waste generated and its disposal date.

Emergency Procedures Workflow

The following diagram outlines the immediate steps to be taken in the event of an accidental exposure or spill.

Emergency_Procedures start Emergency Event (Spill or Exposure) spill Spill Occurs start->spill exposure Personal Exposure Occurs start->exposure evacuate_spill Evacuate Immediate Area spill->evacuate_spill remove_clothing Remove Contaminated Clothing exposure->remove_clothing notify_supervisor_spill Notify Supervisor and EHS evacuate_spill->notify_supervisor_spill control_spill If trained and safe, control the spill notify_supervisor_spill->control_spill cleanup Clean up spill using appropriate materials control_spill->cleanup dispose_spill Dispose of cleanup materials as hazardous waste cleanup->dispose_spill rinse_skin Rinse skin with water for 15 minutes remove_clothing->rinse_skin Skin Contact rinse_eyes Rinse eyes with water for 15 minutes remove_clothing->rinse_eyes Eye Contact seek_medical Seek Medical Attention rinse_skin->seek_medical rinse_eyes->seek_medical provide_sds Provide SDS (or this guide) to medical personnel seek_medical->provide_sds

Caption: Workflow for emergency response to a spill or personal exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.